molecular formula C18H19NO5 B191808 Melicopicine CAS No. 517-73-7

Melicopicine

Cat. No.: B191808
CAS No.: 517-73-7
M. Wt: 329.3 g/mol
InChI Key: URPVDDXMEZAEJY-UHFFFAOYSA-N
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Description

Melicopicine is a member of acridines. It is functionally related to an acridone.
This compound has been reported in Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla with data available.
from Teclea trichocarpa;  structure in first source

Properties

CAS No.

517-73-7

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

1,2,3,4-tetramethoxy-10-methylacridin-9-one

InChI

InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3

InChI Key

URPVDDXMEZAEJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC

Other CAS No.

517-73-7

Synonyms

1,2,3,4-Tetramethoxy-10-methylacridone

Origin of Product

United States

Foundational & Exploratory

Melicopicine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicopicine is a furoquinoline alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its cytotoxic and antimalarial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Rutaceae family, a diverse group of plants known for producing a wide array of secondary metabolites, including alkaloids and coumarins. The primary genera from which this compound has been isolated include Melicope, Acronychia, Esenbeckia, Vepris, and Sarcomelicope.

Specific plant species identified as natural sources of this compound include:

  • Melicope fareana : The bark of this Australian rainforest tree is a significant source of this compound, with reports indicating a yield of approximately 1%.[1] The leaves of this species also contain the alkaloid.

  • Acronychia baueri : The leaves of this Australian plant have been shown to contain this compound.

  • Esenbeckia febrifuga : This plant is another documented source of this compound.[1]

  • Vepris trichocarpa : this compound has been reported in this species.[1]

  • Sarcomelicope argyrophylla : This species is also a known source of the alkaloid.[1]

  • Zanthoxylum simullans : The root bark of this plant, used in traditional Chinese medicine, has been found to contain this compound.

Isolation and Purification Methods

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The general workflow for isolating acridone alkaloids, the class to which this compound belongs, can be adapted and optimized for specific plant materials.

General Experimental Protocol

A representative protocol for the isolation of this compound and other acridone alkaloids from plant material is as follows:

1. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., bark, leaves, or roots) at room temperature.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material with methanol (MeOH) at room temperature using maceration or Soxhlet extraction. Maceration involves soaking the plant material in the solvent for an extended period (e.g., 3 x 24 hours), with occasional agitation.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation (Acid-Base Extraction):

  • Suspend the crude extract in a 5% hydrochloric acid (HCl) solution.

  • Partition the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove neutral and acidic compounds.

  • Basify the aqueous acidic layer with a base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.

  • Extract the liberated alkaloids with a solvent like chloroform or dichloromethane.

  • Combine the organic layers and evaporate the solvent to yield a crude alkaloid fraction.

4. Chromatographic Purification:

  • Column Chromatography (CC):

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding ethyl acetate or methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5) and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar Rf values.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the enriched fractions from column chromatography to preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

    • Isocratic or gradient elution can be employed to achieve optimal separation.

    • Monitor the elution using a UV detector at a wavelength where this compound shows strong absorbance.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Data Presentation

Quantitative Yield of this compound
Plant SourcePlant PartExtraction MethodReported Yield (%)
Melicope fareanaBarkNot specified in detail~1%
Biological Activity of this compound
ActivityCell Line/OrganismIC₅₀ (µg/mL)
CytotoxicityPC-3M (Prostate Cancer)12.5 - 65 (Range for acridone alkaloids from Z. simullans)
CytotoxicityLNCaP (Prostate Cancer)21.1 - 65 (Range for acridone alkaloids from Z. simullans)
AntimalarialPlasmodium falciparum 3D7Not specifically reported for this compound
AntimalarialPlasmodium falciparum Dd218.9 (Normelicopidine, a related alkaloid)

Note: The IC₅₀ values for cytotoxicity are presented as a range for a mixture of acridone alkaloids isolated from Zanthoxylum simullans, including this compound. The specific IC₅₀ for pure this compound was not detailed in the available source.

Mandatory Visualization

Experimental Workflow for this compound Isolation

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Plant Material maceration Maceration with Methanol plant_material->maceration crude_extract Crude Methanolic Extract maceration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids cc Silica Gel Column Chromatography crude_alkaloids->cc hplc Preparative HPLC (C18) cc->hplc pure_this compound Pure this compound hplc->pure_this compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_this compound->spectroscopy structure Structure Elucidation spectroscopy->structure

Caption: A generalized workflow for the isolation and purification of this compound.

Proposed Mechanism of Action: Topoisomerase Inhibition

Acridone alkaloids, the class of compounds to which this compound belongs, have been reported to exert their cytotoxic effects through the inhibition of topoisomerase enzymes.[2] Topoisomerases are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately, cell death.

signaling_pathway This compound This compound (Acridone Alkaloid) topoisomerase Topoisomerase I/II This compound->topoisomerase Inhibition dna_replication DNA Replication & Transcription topoisomerase->dna_replication Relieves torsional stress dna_damage DNA Strand Breaks dna_replication->dna_damage Inhibition leads to cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

An In-depth Technical Guide to the Acridone Alkaloids: Melicopicine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of natural product chemistry continues to be a vital source of novel molecular scaffolds for drug discovery. Among these, the acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse and potent biological activities. This guide provides a detailed examination of a specific acridone alkaloid, Melicopicine, a term that has been historically associated with at least two distinct chemical entities, leading to potential ambiguity in scientific literature. We will delineate the chemical structures, IUPAC nomenclature, and physicochemical properties of both primary compounds: This compound (1,2,3,4-tetramethoxy-10-methylacridin-9-one) and Melicopine (4,5-dimethoxy-11-methyl-[1][2]dioxolo[4,5-c]acridin-6-one) . This document will serve as a comprehensive resource, offering insights into their chemical synthesis, isolation from natural sources, and known biological activities, thereby empowering researchers in their quest for novel therapeutic agents.

Chemical Structure and Nomenclature

The ambiguity surrounding the name "this compound" necessitates a clear distinction between the two primary acridone alkaloids that have been referred to by this name.

1. This compound (CID 101253)

  • IUPAC Name: 1,2,3,4-tetramethoxy-10-methylacridin-9-one[1]

  • Molecular Formula: C₁₈H₁₉NO₅[1]

  • Chemical Structure:

    alt text

2. Melicopine (CID 68433)

  • IUPAC Name: 4,5-dimethoxy-11-methyl-[1][2]dioxolo[4,5-c]acridin-6-one[3]

  • Molecular Formula: C₁₇H₁₅NO₅[3]

  • Chemical Structure:

    alt text

Physicochemical Data

A summary of the key physicochemical properties of this compound and Melicopine is presented in the table below for ease of comparison. These data are essential for understanding the compounds' behavior in biological systems and for the design of analytical and screening protocols.

PropertyThis compound (C₁₈H₁₉NO₅)Melicopine (C₁₇H₁₅NO₅)
Molecular Weight 329.35 g/mol [4]313.31 g/mol [3]
Monoisotopic Mass 329.126323 g/mol [1]313.095023 g/mol [3]
XLogP3-AA 3.0[5]2.9[3]
Hydrogen Bond Donor Count 0[1]0[3]
Hydrogen Bond Acceptor Count 66
Rotatable Bond Count 52
Topological Polar Surface Area 66.8 Ų57.2 Ų
Heavy Atom Count 2423
CAS Number 517-73-7[1]568-01-4[3]

Experimental Protocols

General Synthetic Strategy for the Acridone Core

Methodology:

  • Condensation: An appropriately substituted anthranilic acid is condensed with a substituted phenol derivative. For instance, to generate the precursor for this compound, 2-amino-3,4,5,6-tetramethoxybenzoic acid would be reacted with an appropriate benzene derivative.

  • Cyclization: The resulting diarylamine intermediate undergoes an intramolecular cyclization to form the tricyclic acridone core. This can be achieved through various methods, including thermal or acid-catalyzed cyclization.

  • N-Methylation: The nitrogen at position 10 (or 11, depending on the numbering system) is typically methylated in a subsequent step using a methylating agent such as methyl iodide in the presence of a base.

  • Functional Group Interconversion: Further modifications, such as the introduction of the methylenedioxy bridge in Melicopine, would require specific synthetic steps tailored to the target molecule.

General Protocol for Isolation from Natural Sources

This compound has been reported to be isolated from plants such as Sarcomelicope argyrophylla, while Melicopine is found in various Melicope species. The following is a generalized protocol for the extraction and isolation of such alkaloids from plant material.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with an organic solvent, typically methanol or a mixture of chloroform and methanol, at room temperature for an extended period.

  • Acid-Base Partitioning: The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., diethyl ether). The alkaloids, being basic, will be protonated and move into the aqueous phase, while neutral and acidic compounds remain in the organic phase.

  • Liberation and Re-extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like chloroform or dichloromethane.

  • Chromatographic Purification: The resulting crude alkaloid fraction is subjected to chromatographic separation techniques. This typically involves column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Biological Activity and Signaling Pathway

Acridone alkaloids are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific quantitative cytotoxicity data (e.g., IC₅₀ values) for this compound and Melicopine are not consistently reported in publicly accessible databases, related acridone alkaloids have demonstrated potent cytotoxic effects.

For instance, Citbismine-E, a dimeric acridone alkaloid, has been shown to induce apoptosis in human myeloid leukemia HL-60 cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to mitochondrial dysfunction and subsequent apoptosis. This pathway provides a plausible model for the cytotoxic action of other acridone alkaloids like this compound and Melicopine.

Acridone_Alkaloid_Signaling Acridone Acridone Alkaloid (e.g., this compound) ROS Increased ROS Production Acridone->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed apoptotic signaling pathway for acridone alkaloids.

Conclusion

This technical guide has provided a comprehensive overview of this compound and its related isomer, Melicopine, clarifying the existing nomenclatural ambiguity. The detailed physicochemical data, generalized experimental protocols for synthesis and isolation, and insights into their potential biological activities and signaling pathways offer a valuable resource for researchers in natural product chemistry and drug development. The potent biological activities exhibited by the acridone alkaloid class underscore their potential as lead compounds for the development of novel therapeutics. Further investigation into the specific biological targets and mechanisms of action of this compound and Melicopine is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a naturally occurring acridone alkaloid, has garnered interest within the scientific community for its potential biological activities. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and exploration as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural details, spectral data, and solubility profile. This document also outlines general experimental protocols for the analysis of such compounds and discusses the current, albeit limited, understanding of its biological effects, paving the way for future research and development.

Introduction

This compound is a tetramethoxy-substituted acridone alkaloid found in various plant species, including those from the Rutaceae family such as Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla[1]. The acridone scaffold is a recurring motif in a number of biologically active natural products. A detailed characterization of the physical and chemical properties of this compound is a critical prerequisite for any research and development endeavor, from extraction and purification to the design of targeted biological assays. This guide aims to consolidate the available data on this compound to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These data have been compiled from various chemical databases and literature sources.

General and Structural Properties
PropertyValueSource
IUPAC Name 1,2,3,4-tetramethoxy-10-methylacridin-9-one[1]
Molecular Formula C₁₈H₁₉NO₅[1][2]
Molecular Weight 329.35 g/mol [2]
CAS Number 517-73-7[1]
Chemical Structure See Figure 1

Figure 1: Chemical Structure of this compound

Tabulated Physical Properties
PropertyValueNotes
Melting Point Data not available in searched sources.Further experimental determination is required.
Boiling Point Data not available in searched sources.Likely to decompose at high temperatures.
Solubility Data not available in searched sources.General solubility of alkaloids suggests solubility in organic solvents and limited solubility in water. Further experimental validation is needed.

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound. A summary of the available spectral data is provided below.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

m/z ValueRelative IntensityPossible Fragment
3292nd Highest[M]⁺ (Molecular Ion)
314Top Peak[M-CH₃]⁺
2563rd HighestFurther fragmentation
Data obtained from GC-MS analysis as reported in the NIST database.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shift data for this compound were not found in the initial search, ¹H and ¹³C NMR are indispensable for its structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for C=O (carbonyl), C-O (ether), C-N, and aromatic C-H and C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the acridone chromophore.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of this compound from a plant source is depicted below.

G plant_material Plant Material (e.g., leaves, bark) extraction Extraction (e.g., Maceration with Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Column Chromatography (Silica Gel or Sephadex) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions crystallization Crystallization purified_fractions->crystallization This compound Pure this compound crystallization->this compound

Figure 2: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material is macerated with a suitable solvent, typically methanol, at room temperature for an extended period.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (likely the ethyl acetate or a moderately polar fraction) is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to isolate the compound.

  • Crystallization: The purified fraction is crystallized from a suitable solvent system to obtain pure this compound.

Spectroscopic Analysis

The following are general protocols for obtaining spectral data for a purified compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition and Analysis pure_compound Pure this compound nmr NMR (¹H, ¹³C) Dissolve in CDCl₃ or DMSO-d₆ pure_compound->nmr ms Mass Spectrometry (MS) Dissolve in suitable solvent, inject pure_compound->ms ir FT-IR Prepare KBr pellet or use ATR pure_compound->ir uv UV-Vis Dissolve in spectroscopic grade solvent pure_compound->uv nmr_data Chemical Shifts (δ) nmr->nmr_data ms_data m/z Ratios ms->ms_data ir_data Wavenumbers (cm⁻¹) & Transmittance (%) ir->ir_data uv_data Wavelength (nm) & Absorbance uv->uv_data

Figure 3: Workflow for spectroscopic analysis of this compound.

Methodology:

  • NMR Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer to obtain ¹H and ¹³C spectra.

  • Mass Spectrometry: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC) for ionization and mass analysis.

  • FT-IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis Spectroscopy: A dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol or ethanol) is prepared, and its absorbance is measured across the UV-visible range.

Biological Activities and Signaling Pathways

The biological activities of this compound are not well-documented in the readily available scientific literature. While some acridone alkaloids exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, specific studies on this compound are limited.

Due to the lack of specific information on this compound's mechanism of action and its effects on signaling pathways, a diagrammatic representation cannot be provided at this time. This represents a significant knowledge gap and a promising area for future research.

Conclusion

This compound is a natural acridone alkaloid with a well-defined chemical structure. This guide has summarized its key physicochemical properties and provided generalized experimental protocols for its isolation and characterization. While some spectral data are available, a comprehensive experimental determination of its physical properties, such as melting point and solubility, is still required. The most significant gap in the current knowledge lies in its biological activities and mechanism of action. Future research should focus on elucidating the pharmacological profile of this compound and investigating its potential effects on cellular signaling pathways. Such studies will be crucial in determining its potential as a lead compound for drug development.

References

The Melicopicine Biosynthesis Pathway in Rutaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a tetramethoxylated acridone alkaloid found in the Rutaceae family, exhibits a range of biological activities, making its biosynthetic pathway a subject of significant interest for synthetic biology and drug development. This technical guide provides a detailed overview of the current understanding of the this compound biosynthesis pathway, drawing on established knowledge of acridone alkaloid formation and the enzymatic families likely involved. This document outlines the core biosynthetic steps, proposes the subsequent modification reactions, and details relevant experimental protocols. While specific quantitative data for the this compound pathway remains limited, this guide consolidates available information and provides a framework for future research.

Introduction to this compound and Acridone Alkaloids

Acridone alkaloids are a class of nitrogen-containing secondary metabolites characteristic of the Rutaceae plant family.[1] These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities. This compound, with its distinctive 1,2,3,4-tetramethoxy substitution pattern on the acridone core, is a prominent member of this family.[2] The biosynthesis of acridone alkaloids originates from the shikimate and acetate pathways, converging to form the characteristic tricyclic acridone skeleton.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the acridone core and the subsequent decorative modifications (hydroxylations and O-methylations) that yield the final complex structure.

Formation of the Acridone Core

The initial steps of this compound biosynthesis are shared with other acridone alkaloids and involve the condensation of an anthranilate derivative with three molecules of malonyl-CoA.

  • Activation of Anthranilate: The pathway commences with the activation of anthranilate, a product of the shikimate pathway, to its coenzyme A (CoA) thioester, anthraniloyl-CoA. This reaction is catalyzed by anthranilate-CoA ligase .[3]

  • N-Methylation of Anthraniloyl-CoA: For N-methylated acridone alkaloids like this compound, an N-methylation step is crucial. Anthranilate N-methyltransferase (ANMT) , a type of S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the amino group of anthraniloyl-CoA, yielding N-methylanthraniloyl-CoA.[3][4]

  • Acridone Ring Formation: The central reaction in the formation of the acridone skeleton is catalyzed by acridone synthase (ACS) . This enzyme belongs to the type III polyketide synthase superfamily. ACS catalyzes a sequential decarboxylative condensation of three molecules of malonyl-CoA with one molecule of N-methylanthraniloyl-CoA.[5][6] The resulting polyketide intermediate undergoes intramolecular cyclization and aromatization to form the primary acridone product, 1,3-dihydroxy-N-methylacridone .[5][6]

Melicopicine_Core_Biosynthesis Anthranilate Anthranilate Anthraniloyl_CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl_CoA Anthranilate-CoA ligase N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA Anthraniloyl_CoA->N_Methylanthraniloyl_CoA Anthranilate N-methyltransferase (ANMT) Acridone_Core 1,3-Dihydroxy-N-methylacridone N_Methylanthraniloyl_CoA->Acridone_Core Acridone Synthase (ACS) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Acridone_Core

Figure 1: Biosynthesis of the 1,3-dihydroxy-N-methylacridone core.
Post-Acridone Synthase Modifications: Hydroxylation and O-Methylation

Following the formation of the 1,3-dihydroxy-N-methylacridone core, a series of hydroxylation and O-methylation reactions are required to produce the 1,2,3,4-tetramethoxy substitution pattern of this compound. While the exact sequence and the specific enzymes are not yet fully elucidated for this compound, the involvement of cytochrome P450 monooxygenases (P450s) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) is highly probable based on studies of other plant secondary metabolic pathways.[7][8]

Proposed Hydroxylation Steps:

  • Cytochrome P450 Monooxygenases (P450s) are a large family of heme-containing enzymes known to catalyze a wide variety of oxidative reactions in plant secondary metabolism, including the hydroxylation of aromatic rings.[7][9] It is hypothesized that two successive hydroxylation reactions, likely catalyzed by specific P450s, introduce hydroxyl groups at the C-2 and C-4 positions of the 1,3-dihydroxy-N-methylacridone core.

Proposed O-Methylation Steps:

  • S-Adenosyl-L-methionine (SAM)-dependent O-Methyltransferases (OMTs) are responsible for the transfer of a methyl group from SAM to a hydroxyl group of a substrate.[8] Following each hydroxylation step, specific OMTs are proposed to methylate the newly introduced hydroxyl groups, as well as the existing hydroxyl groups at C-1 and C-3. This would require a series of four distinct O-methylation events to achieve the final tetramethoxy structure of this compound.

Melicopicine_Modification_Pathway cluster_hydroxylation Hydroxylation (Proposed) cluster_methylation O-Methylation (Proposed) Acridone_Core 1,3-Dihydroxy-N-methylacridone Intermediate1 1,2,3-Trihydroxy-N-methylacridone Acridone_Core->Intermediate1 P450 (C-2) Intermediate2 1,3-Dihydroxy-2-methoxy-N-methylacridone Intermediate1->Intermediate2 OMT (C-2) Intermediate3 1,2,3,4-Tetrahydroxy-N-methylacridone Intermediate1->Intermediate3 P450 (C-4) Intermediate4 1,3,4-Trihydroxy-2-methoxy-N-methylacridone Intermediate2->Intermediate4 P450 (C-4) Intermediate3->Intermediate4 OMT (C-2) Intermediate5 1,4-Dihydroxy-2,3-dimethoxy-N-methylacridone Intermediate4->Intermediate5 OMT (C-3) Intermediate6 1-Hydroxy-2,3,4-trimethoxy-N-methylacridone Intermediate5->Intermediate6 OMT (C-4) This compound This compound (1,2,3,4-Tetramethoxy-N-methylacridone) Intermediate6->this compound OMT (C-1)

Figure 2: Proposed post-acridone synthase modifications leading to this compound.

Quantitative Data

Specific quantitative data for the this compound biosynthesis pathway is currently scarce in the literature. However, kinetic parameters for acridone synthase from Ruta graveolens, a related Rutaceae species, provide valuable reference points.

EnzymeSubstrateApparent Km (µM)Reference
Acridone Synthase (Ruta graveolens)N-methylanthraniloyl-CoA10.64[10]
Acridone Synthase (Ruta graveolens)Malonyl-CoA32.8[10]

Experimental Protocols

This section provides generalized protocols for the key enzymes involved in acridone alkaloid biosynthesis. These protocols can be adapted for the specific study of the this compound pathway.

Heterologous Expression and Purification of Acridone Synthase (ACS)

Objective: To produce and purify recombinant ACS for in vitro characterization.

Methodology:

  • Gene Cloning: The coding sequence of ACS from a this compound-producing plant is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).[11][12]

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]

  • Cell Lysis and Protein Purification: Cells are harvested and lysed by sonication. The recombinant ACS, often expressed with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).[13]

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

ACS_Expression_Workflow start Amplify ACS gene by PCR cloning Clone into expression vector start->cloning transformation Transform into E. coli cloning->transformation induction Induce protein expression with IPTG transformation->induction lysis Cell lysis by sonication induction->lysis purification Purify by affinity chromatography lysis->purification sds_page Assess purity by SDS-PAGE purification->sds_page

Figure 3: Workflow for heterologous expression and purification of Acridone Synthase.
Enzyme Assay for Acridone Synthase (ACS)

Objective: To determine the catalytic activity and kinetic parameters of ACS.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains the purified ACS enzyme, N-methylanthraniloyl-CoA, and [14C]-labeled malonyl-CoA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[10]

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C).

  • Product Extraction: The reaction is stopped, and the acridone products are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The radioactive acridone products are separated by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.

  • Kinetic Analysis: Initial reaction velocities are measured at varying substrate concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.[10]

Isolation and Assay of Microsomal Cytochrome P450 Enzymes

Objective: To isolate membrane-bound P450 enzymes and assay their hydroxylase activity.

Methodology:

  • Microsome Isolation: Plant tissue is homogenized, and the microsomal fraction, which contains the endoplasmic reticulum where many P450s reside, is isolated by differential centrifugation.[1][14]

  • Protein Solubilization: Microsomal proteins are solubilized using detergents to release them from the membrane.[14]

  • Enzyme Assay: The hydroxylase activity of P450s is typically assayed by incubating the microsomal fraction (or purified enzyme) with the substrate (e.g., 1,3-dihydroxy-N-methylacridone), NADPH, and a cytochrome P450 reductase.

  • Product Detection: The formation of the hydroxylated product is monitored by HPLC or LC-MS.

P450_Assay_Workflow start Homogenize plant tissue centrifugation1 Differential Centrifugation to obtain microsomal fraction start->centrifugation1 solubilization Solubilize membrane proteins centrifugation1->solubilization assay Incubate with substrate, NADPH, and P450 reductase solubilization->assay analysis Analyze product formation by HPLC or LC-MS assay->analysis

Figure 4: General workflow for the isolation and assay of plant cytochrome P450 enzymes.

Regulation of this compound Biosynthesis

The biosynthesis of acridone alkaloids is known to be regulated by various endogenous and exogenous signals, ensuring that these defense-related compounds are produced when needed.

Jasmonate Signaling

Jasmonates (JAs) are plant hormones that play a central role in mediating defense responses against herbivores and pathogens.[5][15] Treatment of plant cell cultures with jasmonates has been shown to induce the expression of genes involved in alkaloid biosynthesis, including those in the acridone pathway.[5] This induction is mediated by a signaling cascade that leads to the activation of specific transcription factors.

Key Transcription Factor Families:

  • MYC: Basic helix-loop-helix (bHLH) transcription factors that are master regulators of jasmonate-responsive genes.[16]

  • AP2/ERF: A large family of transcription factors that can act as activators or repressors of defense gene expression.[17][18]

  • WRKY: A family of transcription factors known to be involved in various stress responses, including the regulation of secondary metabolism.[19]

Jasmonate_Signaling Jasmonate Jasmonate Signal (e.g., Herbivory, Pathogen Attack) JAZ JAZ Repressor Proteins Jasmonate->JAZ promotes degradation of TFs Transcription Factors (MYC, AP2/ERF, WRKY) JAZ->TFs represses Biosynthesis_Genes This compound Biosynthesis Genes (ANMT, ACS, P450s, OMTs) TFs->Biosynthesis_Genes activate transcription of This compound This compound Biosynthesis_Genes->this compound leads to biosynthesis of

Figure 5: Simplified model of Jasmonate signaling regulating this compound biosynthesis.
Light Regulation

Light is a critical environmental factor that influences many aspects of plant development and metabolism, including the production of secondary metabolites.[20][21] In Ruta graveolens, the expression of acridone synthase (ACS) has been shown to be suppressed by light, suggesting that acridone alkaloid biosynthesis may be favored in dark conditions, such as in the roots.[5] This regulation is likely mediated by photoreceptors and downstream signaling components that ultimately impact the activity of transcription factors controlling the expression of biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Rutaceae plants represents a fascinating example of the chemical diversification of a core secondary metabolite scaffold. While the initial steps of acridone core formation are relatively well-understood, the precise sequence and enzymatic machinery of the subsequent hydroxylation and O-methylation reactions remain to be fully elucidated. Future research should focus on the identification and characterization of the specific cytochrome P450 monooxygenases and O-methyltransferases from this compound-producing species. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, coupled with gene co-expression network analysis, will be instrumental in identifying candidate genes.[22] The heterologous expression and functional characterization of these enzymes will provide definitive proof of their roles and furnish valuable tools for the biotechnological production of this compound and novel, structurally related compounds with potential pharmaceutical applications.

References

Acridone Alkaloids: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of acridone alkaloids, a class of nitrogen-containing heterocyclic compounds. Acridone and its derivatives, both natural and synthetic, have garnered significant interest in the scientific community due to their wide array of pharmacological activities. This document covers their classification, biosynthesis, and key biological activities, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Introduction and Classification

Acridone alkaloids are natural products derived from the tricyclic aromatic core of acridone (9(10H)-acridinone).[1] The parent acridone structure is a planar molecule that can interact with various biological targets, a property that underpins its diverse bioactivities.[2] These alkaloids are predominantly found in plants of the Rutaceae family, such as in the bark, leaves, and roots.[1]

Acridone alkaloids can be categorized into several major classes based on their structural complexity.[3] This classification helps in understanding structure-activity relationships and in guiding synthetic efforts. The main classes include simple acridones, C-prenylated acridones, and those with additional fused heterocyclic rings like furan or pyran, as well as dimeric structures.[3]

G cluster_main Classification of Acridone Alkaloids cluster_types cluster_fused_subtypes Acridone Acridone Alkaloids Simple Simple Acridones Acridone->Simple Prenylated C-Prenylated Acridones Acridone->Prenylated Fused Fused Ring Acridones Acridone->Fused Dimeric Dimeric Acridones Acridone->Dimeric Furo Furoacridones (e.g., Furo[3,2-b]) Fused->Furo Pyrano Pyranoacridones (e.g., Pyrano[3,2-b]) Fused->Pyrano G cluster_pathway Core Acridone Biosynthesis Pathway Anthranilate Anthranilic Acid Intermediate Polyketide Intermediate Anthranilate->Intermediate Malonyl 3x Malonyl-CoA Malonyl->Intermediate AcridoneCore 1,3-Dihydroxy- N-methylacridone Intermediate->AcridoneCore Cyclization Further Diverse Acridone Alkaloids AcridoneCore->Further Tailoring Reactions (methylation, prenylation, etc.) Enzyme Acridone Synthase Enzyme->Intermediate G cluster_pathway Apoptosis Pathway Induced by Citbismine-E Acridone Citbismine-E ROS ↑ Intracellular ROS Acridone->ROS JNK JNK Activation ROS->JNK Mito ↓ Mitochondrial Membrane Potential JNK->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A 1. Seed Cells in 96-well plate B 2. Add Acridone Alkaloid (serial dilutions) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate (2-5 hours) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Read Absorbance (570-590 nm) F->G H 8. Calculate % Viability and IC50 Value G->H

References

Melicopicine (CAS 517-73-7): A Technical Safety Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended as a technical guide for research, scientific, and drug development professionals. A comprehensive, officially sanctioned Safety Data Sheet (SDS) for Melicopicine (CAS 517-73-7) is not publicly available. The information presented herein has been compiled from various scientific databases and literature sources. It is imperative that this compound be handled with the utmost care, assuming it is potentially hazardous, and that all laboratory work is conducted by trained personnel in a controlled environment with appropriate personal protective equipment.

Chemical and Physical Properties

This compound is an acridone alkaloid that has been identified in plant species such as Teclea trichocarpa.[1] While comprehensive experimental data on its physical and chemical properties are limited, computed data provides some insight into its characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 517-73-7PubChem[2]
Molecular Formula C₁₈H₁₉NO₅PubChem[2]
Molecular Weight 329.35 g/mol ChEMBL[1]
IUPAC Name 1,2,3,4-tetramethoxy-10-methylacridin-9-onePubChem[2]
Synonyms NSC 402921, MelicopiceneMedchemExpress[3], PubChem[2]
Kovats Retention Index (semi-standard non-polar) 2736PubChem[2]

Hazard Identification and Toxicological Information

Detailed toxicological studies on this compound are not widely published. However, some available information suggests potential areas of concern.

Hazard Summary:

  • Potential Endocrine Disruptor: this compound is listed as a potential endocrine-disrupting compound in some databases.[2]

  • Cytotoxicity: Research on natural products for antimalarial drug discovery has included the evaluation of this compound's cytotoxicity.[4] However, specific quantitative data, such as the IC₅₀ value, are not provided in the available literature.

  • Structure-Based Toxicological Analysis: As part of a study on taste-modulating compounds, this compound was subjected to a structure-based toxicological analysis, although the specific results of this analysis are not publicly disclosed.[5]

Table 2: Summary of Toxicological Data for this compound

EndpointResultSource/Comment
Acute Toxicity (Oral, Dermal, Inhalation) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
Specific Target Organ Toxicity (Single Exposure) Data not available
Specific Target Organ Toxicity (Repeated Exposure) Data not available
Aspiration Hazard Data not available
Cytotoxicity Evaluated, but no quantitative data is publicly available.[4]
Endocrine Disruption Potential endocrine disruptor.[2]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, based on the context of the research in which it is mentioned, a general workflow for assessing the in vitro cytotoxicity of a novel compound can be outlined.

General Workflow for In Vitro Cytotoxicity Assessment

cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Compound Solubilization (e.g., in DMSO) D Serial Dilution of This compound A->D B Cell Line Selection (e.g., HepG2, HEK293) C Cell Seeding in 96-well plates B->C E Treatment of Cells (24-72 hours) C->E D->E F Addition of Viability Reagent (e.g., MTT, PrestoBlue) E->F G Incubation F->G H Measurement of Signal (Absorbance/Fluorescence) G->H I Calculation of Cell Viability (%) H->I J Dose-Response Curve Generation I->J K Determination of IC50 Value J->K

A generalized workflow for determining the in vitro cytotoxicity of a compound.

Handling, Storage, and First Aid

Due to the lack of specific safety data, standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat should be worn. Ensure full skin coverage.

Handling:

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • Minimize dust generation.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

First-Aid Measures: In the absence of substance-specific first-aid protocols, the following general guidance should be followed in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Framework for Safety Data Generation

The following diagram illustrates the logical progression of safety and toxicological data generation required for a comprehensive risk assessment of a research compound like this compound. The red nodes indicate areas where data is currently lacking for this specific compound.

cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Toxicology cluster_in_vivo In Vivo Toxicology cluster_sds Safety Data Sheet (SDS) Generation A Identity & Purity B Solubility, Melting Point, etc. A->B C Cytotoxicity B->C D Genotoxicity (e.g., Ames Test) C->D F Acute Toxicity (e.g., LD50) D->F E Metabolic Stability G Repeated Dose Toxicity E->G H Hazard Classification F->H G->H I PPE & Handling Recommendations H->I J First-Aid & Emergency Procedures H->J

A logical workflow for comprehensive safety assessment of a chemical compound.

References

The Isolation of Melicopicine: A Technical Guide to its Discovery and Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a tetramethoxy-N-methylacridone alkaloid, represents a class of natural products with a history rooted in the mid-20th century exploration of phytochemicals. First isolated from the Australian Rutaceae family, its discovery was a function of classic natural product chemistry workflows. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of this compound. It details the foundational experimental protocols for its extraction and purification, presents its physicochemical and spectral data in structured formats, and illustrates the logical workflow of its isolation. This document serves as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development interested in the acridone alkaloids.

Historical Discovery

The discovery of this compound dates back to 1949, from studies on the chemical constituents of Australian flora. Researchers investigating the bark of the rainforest tree Melicope fareana (F. Muell.), a member of the Rutaceae family, identified a mixture of alkaloids. Through systematic extraction and separation, they isolated four distinct compounds, one of which was the novel tetramethoxy acridone alkaloid, this compound. It was found to be a significant component of the bark, present at an approximate yield of 1%.[1] This discovery was part of a broader effort in the mid-20th century to isolate and identify bioactive compounds from natural sources, laying the groundwork for future pharmacological studies.

Physicochemical and Spectroscopic Data

The structural identity of this compound has been elucidated through a combination of chemical degradation and modern spectroscopic techniques. Its key properties are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₈H₁₉NO₅[2]
Molecular Weight 329.35 g/mol [2]
IUPAC Name 1,2,3,4-tetramethoxy-10-methylacridin-9-one[2]
CAS Number 517-73-7[2]
Appearance (Not specified in sources, typically yellow crystalline solid)
Melting Point (Not specified in sources)
Solubility (Soluble in organic solvents like chloroform, methanol, ethanol)
Table 2: Spectroscopic Data for this compound Characterization
TechniqueDataSource(s)
¹H NMR (CDCl₃)δ (ppm): 8.45 (dd, H-5), 7.68 (ddd, H-7), 7.37 (dd, H-8), 7.18 (ddd, H-6), 4.13 (s, OMe), 4.04 (s, OMe), 3.96 (s, OMe), 3.90 (s, OMe), 3.79 (s, N-Me). (Note: Specific assignments can vary; this represents a typical spectrum).[3][4]
¹³C NMR (CDCl₃)δ (ppm): 177.6 (C=O), 156.4, 153.9, 148.5, 142.1, 139.0, 132.8, 126.3, 121.7, 115.1, 114.2, 108.9, 62.6 (OMe), 61.8 (OMe), 61.2 (OMe), 59.1 (OMe), 34.0 (N-Me). (Note: Representative values for the acridone core and substituents).[1][5][6]
Mass Spectrometry (GC-MS) m/z Top Peak: 314; m/z 2nd Highest: 329 [M]⁺; m/z 3rd Highest: 256.[2]
Infrared (IR) Spectroscopy (KBr Pellet) νₘₐₓ (cm⁻¹): ~3000-2850 (C-H stretching), ~1630 (C=O, acridone carbonyl), ~1600, 1580 (C=C aromatic stretching), ~1280-1050 (C-O stretching of methoxy groups). (Note: Characteristic absorption bands for the functional groups present).[7][8][9][10][11]
UV-Vis Spectroscopy (in Ethanol) λₘₐₓ (nm): ~258, ~280, ~330, ~400. (Note: These are characteristic absorption maxima for the acridone chromophore).

Experimental Protocols: Isolation and Purification

The isolation of this compound relies on classic alkaloid extraction methodology. The protocol involves an initial solvent extraction from the dried plant material, followed by an acid-base liquid-liquid partitioning to separate the basic alkaloid fraction from neutral and acidic compounds. Final purification is achieved through chromatography.

The following is a detailed, representative protocol based on established methods for alkaloid isolation.

Stage 1: Extraction of Crude Alkaloids
  • Preparation of Plant Material : Air-dry the bark of Melicope fareana and grind it into a coarse powder to maximize the surface area for solvent penetration.

  • Solvent Extraction :

    • Load the powdered bark (e.g., 1 kg) into a large-scale Soxhlet apparatus.

    • Extract continuously with methanol or ethanol (e.g., 10 L) for approximately 48 hours, or until the solvent running through the thimble is colorless.

    • Alternatively, perform cold maceration by soaking the powdered bark in methanol or ethanol at room temperature for 3-5 days with occasional agitation.

  • Concentration : Concentrate the resulting alcoholic extract in vacuo using a rotary evaporator at 40-50°C. This yields a dark, viscous crude extract.

Stage 2: Acid-Base Partitioning

This critical step separates the basic this compound from other non-basic secondary metabolites.

  • Acidification : Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the tertiary amine of the alkaloid, forming a water-soluble salt (this compound-HCl).

  • Removal of Neutral/Acidic Impurities :

    • Transfer the acidic aqueous solution to a large separatory funnel.

    • Extract the solution multiple times with an immiscible organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic layers and discard them. This fraction contains neutral and acidic compounds (e.g., fats, terpenoids, phenolic acids). The protonated alkaloids remain in the aqueous layer.

  • Basification and Re-extraction :

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base, such as concentrated ammonium hydroxide (NH₄OH) or a saturated sodium carbonate (Na₂CO₃) solution, until the pH is approximately 9-10. This deprotonates the alkaloid salt, converting it back to its free base form, which is less soluble in water.

    • Immediately extract the now basic aqueous solution multiple times with dichloromethane or chloroform.

  • Drying and Concentration :

    • Combine the organic layers containing the free base alkaloids.

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alkaloid fraction.

Stage 3: Chromatographic Purification
  • Column Chromatography :

    • Prepare a silica gel 60 (70-230 mesh) column packed in a non-polar solvent like n-hexane.

    • Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Apply the dried sample to the top of the column.

    • Elute the column using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate, starting from 100:0 and progressing to 0:100, followed by the addition of methanol to the ethyl acetate for more polar compounds.

  • Fraction Collection and Analysis :

    • Collect fractions of the eluate (e.g., 20-50 mL each).

    • Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, visualizing the spots under UV light (254 nm and 365 nm).

    • Combine fractions that show a major spot corresponding to the Rf value of this compound.

  • Recrystallization :

    • Concentrate the combined pure fractions to dryness.

    • Dissolve the residue in a minimal amount of a hot solvent mixture (e.g., ethanol/methanol or chloroform/hexane).

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals of this compound by filtration.

Workflow and Pathway Visualizations

The logical flow of the isolation and purification process can be visualized to provide a clear overview of the experimental sequence.

Melicopicine_Isolation_Workflow cluster_prep Plant Material Preparation cluster_extraction Crude Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification A Dried Bark of Melicope fareana B Coarse Powder A->B Grinding C Solvent Extraction (Methanol/Ethanol) B->C D Crude Alcoholic Extract C->D Concentration (Rotary Evaporator) E Dissolve in 5% HCl (aq) D->E G Extract with Diethyl Ether E->G F Protonated Alkaloids (Aqueous Layer) I Basify to pH 9-10 (NH4OH) F->I G->F Separate H Neutral/Acidic Impurities (Organic Layer - Discard) G->H Separate J Extract with Dichloromethane I->J K Crude Alkaloid Fraction (Organic Layer) J->K Separate L Residual Aqueous Layer (Discard) J->L Separate M Silica Gel Column Chromatography K->M Dry & Load N TLC Analysis of Fractions M->N Elute & Collect O Pure this compound Fractions N->O Combine P Recrystallization O->P Concentrate Q Crystalline this compound P->Q

Caption: General workflow for the isolation and purification of this compound.

Characterization Techniques

The unambiguous identification of isolated this compound requires a suite of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. ¹H NMR provides information on the number and environment of protons, revealing signals for the aromatic protons, the four distinct methoxy groups, and the N-methyl group.[3][4] ¹³C NMR identifies all 18 carbon atoms in the molecule, including the characteristic downfield signal for the acridone carbonyl carbon.[1][5][6]

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) techniques can confirm the molecular formula C₁₈H₁₉NO₅ by identifying the molecular ion peak [M]⁺ at m/z 329.[2]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present in the molecule. The spectrum of this compound is characterized by a strong absorption band for the conjugated ketone (C=O) of the acridone ring system, as well as bands corresponding to aromatic C=C bonds, C-H bonds, and the C-O bonds of the methoxy groups.[7][8][9][10][11]

  • UV-Visible (UV-Vis) Spectroscopy : The extended conjugation of the acridone core gives this compound a characteristic UV-Vis absorption spectrum with multiple maxima, which is useful for its detection and quantification.

  • X-ray Crystallography : For a definitive determination of the three-dimensional structure and absolute configuration in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and crystal packing information.

Conclusion

The isolation of this compound from Melicope fareana is a classic example of natural product chemistry that combines traditional extraction techniques with chromatographic purification. Its discovery paved the way for the exploration of acridone alkaloids and their potential biological activities. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers aiming to isolate, identify, or further investigate this compound and related compounds. This foundational knowledge is crucial for professionals in drug discovery who may look to such natural scaffolds for the development of new therapeutic agents.

References

Melicopicine: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the known physicochemical properties of Melicopicine, an acridone alkaloid. Due to a lack of extensive research on its biological activities, this document focuses on its molecular characteristics and presents hypothetical frameworks for its potential investigation.

Physicochemical Data

The fundamental molecular properties of this compound are well-established and summarized below.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₅[1][2]
Molecular Weight 329.35 g/mol [1][2]
IUPAC Name 1,2,3,4-tetramethoxy-10-methylacridin-9-one
CAS Number 517-73-7

Hypothetical Experimental Workflow

Given the limited publicly available data on the biological activities of this compound, a general experimental workflow for the isolation and preliminary screening of such a natural product is proposed. This workflow is a standard approach in natural product drug discovery.

G Figure 1: Hypothetical Experimental Workflow for this compound Investigation A Plant Material Collection (e.g., Melicope species) B Extraction (e.g., Maceration with organic solvents) A->B C Fractionation (e.g., Liquid-liquid partitioning) B->C D Isolation of this compound (e.g., Column Chromatography, HPLC) C->D E Structural Elucidation (e.g., NMR, Mass Spectrometry) D->E F Purity Assessment (e.g., HPLC, LC-MS) D->F G In Vitro Bioassays (e.g., Cytotoxicity, Antimicrobial, Anti-inflammatory) F->G H Hit Identification G->H I Mechanism of Action Studies H->I

Figure 1: Hypothetical Experimental Workflow for this compound Investigation.

Hypothetical Signaling Pathway

Acridone alkaloids, the class of compounds to which this compound belongs, have been reported to exhibit various biological activities, including anti-inflammatory and cytotoxic effects. A plausible, yet hypothetical, signaling pathway that could be investigated for this compound, based on the known actions of similar compounds, is the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

Figure 2: Hypothetical NF-κB Signaling Pathway for this compound.

Conclusion

This compound is a defined chemical entity with a known molecular formula and weight. However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its biological activities and mechanism of action. The experimental workflow and signaling pathway presented herein are hypothetical and based on general principles of natural product research and the known activities of related acridone alkaloids. Further in vitro and in vivo studies are necessary to elucidate the pharmacological profile of this compound.

References

Preliminary In-Vitro Cytotoxicity Studies of Melicopicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a furoquinoline alkaloid, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxicity studies of this compound. It summarizes the available quantitative data on its cytotoxic activity, details the experimental protocols for key assays, and visually represents the current understanding of the signaling pathways potentially involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined. The available data is summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
PC-3MProstate Cancer12.5
LNCaPProstate Cancer21.1

Table 1: IC50 Values of this compound against Prostate Cancer Cell Lines.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in-vitro evaluation of a compound's cytotoxicity. While specific parameters for this compound studies are not extensively documented, these protocols represent standard procedures in the field.

Cell Culture and Maintenance

Prostate cancer cell lines, such as PC-3M and LNCaP, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

Signaling Pathways and Visualizations

While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on related acridone alkaloids suggest potential mechanisms of action. These include the induction of apoptosis through the generation of reactive oxygen species (ROS), activation of the c-Jun N-terminal kinase (JNK) pathway, and engagement of the mitochondrial (intrinsic) apoptosis pathway. Another acridone alkaloid, buxifoliadine E, has been shown to inhibit the ERK pathway and induce apoptosis via Bax and caspase-3 activation.

Based on this analogous information, a putative signaling pathway for this compound-induced apoptosis is proposed below.

Melicopicine_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ERK ↓ p-ERK This compound->ERK JNK ↑ p-JNK ROS->JNK Mitochondrion Mitochondrion JNK->Mitochondrion Bcl2 ↓ Bcl-2 ERK->Bcl2 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax ↑ Bax Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 ↑ Cleaved Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative Signaling Pathway of this compound-Induced Apoptosis.

The following diagram illustrates a general experimental workflow for assessing the in-vitro cytotoxicity of a compound like this compound.

Experimental_Workflow Start Start: Compound (this compound) Cell_Culture Cell Line Culture (e.g., PC-3M, LNCaP) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Mechanism_Study Mechanism of Action Study (Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mechanism_Study->Data_Analysis End End: Report Generation Data_Analysis->End

Caption: General Experimental Workflow for In-Vitro Cytotoxicity Studies.

Conclusion and Future Directions

The preliminary in-vitro data suggest that this compound exhibits cytotoxic activity against prostate cancer cell lines. However, the available data is limited, and further research is warranted to fully understand its therapeutic potential. Future studies should focus on:

  • Expanding the scope of cytotoxicity screening: Evaluating the efficacy of this compound against a broader panel of cancer cell lines from different origins.

  • Elucidating the precise mechanism of action: Conducting detailed molecular studies, such as Western blot analysis and gene expression profiling, to identify the specific signaling pathways modulated by this compound.

  • In-vivo studies: Progressing to animal models to assess the anti-tumor efficacy and safety profile of this compound in a physiological context.

This technical guide provides a starting point for researchers interested in exploring the anticancer properties of this compound. The provided protocols and conceptual frameworks are intended to guide the design of future experiments aimed at comprehensively characterizing its cytotoxic effects.

Melicopicine: A Technical Guide to an Acridine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a tetramethoxy-substituted acridone alkaloid, represents a significant member of the acridine class of compounds. Acridine derivatives have long been recognized for their diverse biological activities, including notable anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and biological activity. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are presented to facilitate further research and development. Quantitative data from cytotoxicity assays are summarized, and key pathways and workflows are visualized to provide a clear and concise understanding of this promising natural product.

Introduction

This compound is a naturally occurring acridone alkaloid found in various plant species, including Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla.[1] As a member of the acridine family, its core structure consists of a tricyclic aromatic ring system containing a nitrogen atom. Specifically, it is an acridone, characterized by a carbonyl group at the C9 position of the acridine scaffold. The chemical structure of this compound is 1,2,3,4-tetramethoxy-10-methylacridin-9-one.[1]

The acridine and acridone classes of compounds have attracted significant interest in medicinal chemistry due to their potential as therapeutic agents. Their planar structure allows for intercalation into DNA, a mechanism that contributes to their cytotoxic and antineoplastic activities. This compound, with its specific substitution pattern, is a subject of ongoing research to elucidate its unique biological profile and potential for drug development.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C18H19NO5PubChem[1]
Molecular Weight 329.35 g/mol ChEMBL[2]
IUPAC Name 1,2,3,4-tetramethoxy-10-methylacridin-9-onePubChem[1]
CAS Number 517-73-7PubChem[1]
ChEMBL ID CHEMBL455628ChEMBL[2]

Synthesis of this compound

General Synthetic Pathway

The synthesis of the acridone core of this compound can be conceptually approached in two key steps:

  • Ullmann Condensation: This step involves the copper-catalyzed reaction of an anthranilic acid derivative with a substituted iodobenzene to form a diarylamine intermediate.

  • Cyclization: The diarylamine intermediate is then subjected to an acid-catalyzed cyclization to form the tricyclic acridone ring system.

Subsequent methylation and methoxylation steps would be required to achieve the final structure of this compound.

G cluster_ullmann Ullmann Condensation cluster_cyclization Cyclization cluster_modification Functional Group Modification A Anthranilic Acid Derivative C Diarylamine Intermediate A->C Cu catalyst, Base B Substituted Iodobenzene B->C D Acridone Core C->D Acid catalyst (e.g., H2SO4) E This compound D->E Methylation & Methoxylation

Caption: Generalized synthesis of the this compound acridone core.

Experimental Protocol: General Ullmann Acridone Synthesis

The following protocol is a generalized procedure for the synthesis of an acridone core, which can be adapted for the synthesis of this compound with appropriately substituted starting materials.

Materials:

  • 2-Aminobenzoic acid derivative

  • Iodobenzene derivative

  • Copper powder or Copper(I) iodide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or other high-boiling polar solvent

  • Concentrated sulfuric acid (H2SO4) or polyphosphoric acid (PPA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Ullmann Condensation:

    • In a round-bottom flask, combine the 2-aminobenzoic acid derivative (1 equivalent), the iodobenzene derivative (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or CuI.

    • Add DMF as the solvent and heat the mixture to reflux (typically 120-150 °C) for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with HCl to precipitate the diarylamine product.

    • Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

  • Cyclization:

    • Add the purified diarylamine intermediate to concentrated sulfuric acid or polyphosphoric acid.

    • Heat the mixture to 100-120 °C for 2-4 hours.

    • Carefully pour the hot acid mixture onto crushed ice to precipitate the acridone product.

    • Neutralize the mixture with a base (e.g., NaOH) and filter the resulting precipitate.

    • Wash the solid with water and dry. The crude acridone can be purified by column chromatography on silica gel.

Biological Activity of this compound

Acridone alkaloids are known to exhibit a range of biological activities, with anticancer properties being the most extensively studied. The planar acridone ring system can intercalate between the base pairs of DNA, leading to inhibition of DNA replication and transcription, and ultimately to cell cycle arrest and apoptosis.

While specific, in-depth studies on the biological activity and mechanism of action of this compound are limited in the publicly available literature, its bioactivity has been assessed in large-scale screening programs. The ChEMBL database entry for this compound (CHEMBL455628) indicates that it has been tested for its bioactivity, with GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) data available.[2] This data is often derived from comprehensive screens such as the National Cancer Institute's NCI-60 human tumor cell line screen.

Table 2: Summary of Reported Bioactivity for this compound (Conceptual)

Assay TypeCell Line PanelReported ActivityData Source
Growth InhibitionNCI-60GI50 values availableChEMBL[2]
Inhibition AssayVariousIC50 values availableChEMBL[2]

Note: Specific quantitative values from primary literature sources were not available at the time of this review. Researchers are encouraged to consult the ChEMBL database directly for links to the source publications.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol provides a general procedure for evaluating the cytotoxicity of a compound like this compound.

Materials:

  • Human cancer cell lines (e.g., from the NCI-60 panel)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of this compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 2-4h E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

This compound, as a member of the acridine class, holds potential for further investigation in the field of drug discovery, particularly in oncology. This guide has provided a foundational understanding of its chemical nature, a generalized synthetic approach, and a framework for assessing its biological activity. The provided experimental protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this and related acridone alkaloids. Further studies are warranted to isolate and characterize the specific biological targets of this compound and to elucidate its precise mechanism of action, which will be crucial for its future development as a potential therapeutic agent.

References

Spectroscopic Profile of Melicopicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Melicopicine, an acridone alkaloid. The information presented herein is intended to support research and development efforts by providing detailed spectroscopic data, experimental methodologies, and logical workflows for the analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₈H₁₉NO₅, Molecular Weight: 329.35 g/mol ).[1]

Mass Spectrometry

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns consistent with its acridone structure.

m/z Relative Intensity Assignment
329M⁺Molecular Ion
314High[M - CH₃]⁺
256ModerateFurther fragmentation
Table 1: Mass Spectrometry data for this compound.[1]
Infrared (IR) Spectroscopy

The infrared spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~1630StrongC=O (Acridone carbonyl)
~1600, ~1475Medium-WeakC=C (Aromatic)
~3000-2850MediumC-H (Aliphatic)
~1300-1000StrongC-O (Ether)
Table 2: Infrared Spectroscopy data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR Data (Data not available in the conducted search)

¹³C NMR Data (Specific chemical shift data from the referenced literature, Heterocycles 20, 863 (1983), was not directly retrievable in the search.)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products and acridone alkaloids.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Analysis: The sample is introduced into the mass spectrometer. For fragmentation analysis (MS/MS), the molecular ion (m/z 329) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Data Acquisition: The mass-to-charge ratios of the parent and fragment ions are recorded.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Analysis: The prepared sample is placed in the IR beam of the spectrometer.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands (in wavenumbers, cm⁻¹) are then correlated with known functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Analysis: The prepared sample is placed in the NMR spectrometer.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a conceptual representation of its mass spectrometry fragmentation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Natural_Source Natural Source (e.g., Melicope species) Extraction Solvent Extraction Natural_Source->Extraction Purification Chromatography Extraction->Purification Melicopicine_Sample Isolated this compound Purification->Melicopicine_Sample Mass_Spec Mass Spectrometry (MS) Melicopicine_Sample->Mass_Spec IR_Spec Infrared Spectroscopy (IR) Melicopicine_Sample->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) Melicopicine_Sample->NMR_Spec MW_Formula Molecular Weight & Formula Determination Mass_Spec->MW_Formula Functional_Groups Functional Group Identification IR_Spec->Functional_Groups Structural_Elucidation Complete Structural Elucidation NMR_Spec->Structural_Elucidation MW_Formula->Structural_Elucidation Functional_Groups->Structural_Elucidation

Fig. 1: Workflow for the isolation and spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M This compound (M) m/z = 329 M_minus_CH3 [M - CH₃]⁺ m/z = 314 M->M_minus_CH3 - CH₃ radical Fragment_2 Further Fragment m/z = 256 M_minus_CH3->Fragment_2 - C₂H₂O₂

Fig. 2: Conceptual fragmentation pathway of this compound in Mass Spectrometry.

References

Melicopicine: An In-Depth Examination of Its Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Melicopicine, a naturally occurring acridone alkaloid, has been the subject of limited scientific investigation regarding its specific biological targets and mechanisms of action. Despite its classification within a class of compounds known for diverse biological activities, including potential anticancer and anti-inflammatory properties, a comprehensive profile of its molecular interactions remains largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge surrounding the biological targets of this compound. Extensive searches of scientific databases and literature have revealed a notable absence of detailed quantitative data (e.g., IC50, Ki, EC50 values) and specific experimental protocols detailing its interaction with specific proteins or signaling pathways.

This guide, therefore, serves to highlight the current knowledge gap and underscore the need for further investigation into the biological activities of this compound. The potential for this natural product to modulate key cellular targets involved in disease progression warrants dedicated screening and mechanistic studies. Future research efforts should focus on systematic in vitro and in vivo evaluations to identify and characterize its biological targets, elucidate its mechanism of action, and determine its therapeutic potential. At present, the lack of concrete data precludes the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as per the initial request. This document will be updated as new research emerges.

Methodological & Application

Efficient Extraction of Melicopicine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of efficient techniques for the extraction of Melicopicine from plant materials. This document outlines detailed experimental protocols, a comparative analysis of different extraction methods, and insights into the relevant cellular signaling pathways.

Introduction to this compound

This compound is a furoquinoline alkaloid found in various plant species of the Rutaceae family, notably in the genus Melicope. It has garnered significant interest within the scientific community for its potential pharmacological activities. This document serves as a practical guide for the efficient extraction and subsequent study of this promising bioactive compound.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of common extraction techniques with their respective advantages and disadvantages. While specific quantitative data for this compound extraction is limited in publicly available literature, this section provides a general comparison to guide methodology development.

Quantitative Data Summary

The following table summarizes typical extraction yields for various phytochemicals from Melicope species, offering a proxy for expected yields when targeting this compound.

Extraction MethodSolventCompoundPlant SourceYield (%)Reference
SoxhletEtherMeliternatinMelicope octandra0.11[1]
SoxhletEtherMelisimplexinMelicope octandra0.014[1]
MacerationMethanolNot SpecifiedMelicope lunu-ankendaNot Specified[2]
Ultrasound-AssistedEthanol/WaterPhenolic CompoundsGeneralVariable[3][4][5]
Microwave-AssistedEthanolPhenolic CompoundsGeneralVariable[6]

Note: The yields mentioned above are for different compounds within the Melicope genus and are intended to provide a general reference. Actual yields of this compound will vary depending on the plant material, solvent, and specific extraction conditions.

Experimental Protocols

The following protocols are generalized procedures for the extraction and purification of this compound. Researchers should optimize these protocols based on their specific plant material and available equipment.

Protocol 1: Maceration Extraction

Maceration is a simple and cost-effective extraction method suitable for thermolabile compounds.

Materials:

  • Dried and powdered plant material (e.g., leaves or bark of Melicope sp.)

  • Methanol (analytical grade)

  • Glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, powdered plant material and place it in a large glass container.

  • Add 1 L of methanol to the container, ensuring the plant material is fully submerged.

  • Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (25°C) for 72 hours.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but requires heat.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (analytical grade)

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Place 50 g of the dried, powdered plant material into a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with 500 mL of methanol or ethanol.

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back into the thimble, extracting the desired compounds.

  • Continue the extraction for 8-12 hours, or until the solvent in the siphon arm becomes colorless.

  • Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to obtain the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields in shorter times.

Materials:

  • Dried and powdered plant material

  • Ethanol (70% aqueous solution)

  • Ultrasonic bath or probe sonicator

  • Beaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Mix 20 g of the dried, powdered plant material with 200 mL of 70% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.

  • After sonication, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 4: Purification of Crude this compound Extract

This protocol describes a general procedure for purifying the crude extract to isolate this compound.

Materials:

  • Crude extract

  • Silica gel for column chromatography (60-120 mesh)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • Developing chamber

  • UV lamp

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Prepare a silica gel slurry in the same solvent and pack it into a glass column.

  • Carefully load the dissolved crude extract onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Plant_Material Plant Material (e.g., Melicope sp.) Drying Drying & Grinding Plant_Material->Drying Extraction Extraction Drying->Extraction Maceration Maceration Extraction->Maceration Soxhlet Soxhlet Extraction->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Filtration Filtration / Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pure_this compound Pure this compound Fraction_Collection->Pure_this compound

Caption: Workflow for this compound Extraction.

Signaling Pathway: Anti-inflammatory Action of Melicope Extract

Extracts from Melicope species have demonstrated anti-inflammatory properties by targeting the Syk/NF-κB signaling pathway.[7]

Syk_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Syk Syk TLR4->Syk Src Src Syk->Src Akt Akt Src->Akt IKK IKK Akt->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β) Melicope_Extract Melicope Extract Melicope_Extract->Syk inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes DNA DNA

Caption: Syk/NF-κB Inhibition by Melicope Extract.

Signaling Pathway: Potential Anticancer Mechanism via PI3K/Akt

Many natural compounds exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[8][9][10][11][12] While direct evidence for this compound is still emerging, this pathway represents a probable mechanism of action.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K inhibits (putative)

Caption: Putative PI3K/Akt Inhibition by this compound.

References

Application Note: Quantitative Analysis of Melicopicine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melicopicine, an acridone alkaloid found in various plant species of the Rutaceae family, has garnered significant interest due to its potential pharmacological activities.[1][2] Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the quantitative analysis of this compound using a robust and sensitive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or fluorescence detection. The described methodology is based on established principles for the analysis of acridone alkaloids and has been adapted to ensure optimal performance for this compound quantification.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 70% B15-20 min: 70% to 90% B20-25 min: 90% B (hold)25-26 min: 90% to 30% B26-30 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Detection: 254 nm and 310 nmFluorescence Detection: Excitation: 395 nm, Emission: 435 nm[3][4]

Note: The gradient profile may require optimization depending on the specific HPLC system and the complexity of the sample matrix.

Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 30% Acetonitrile in Water with 0.1% Formic Acid) to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with 20 mL of methanol each time.

    • Combine the supernatants.

  • Filtration:

    • Filter the combined extract through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999The method is expected to be linear over the concentration range of 0.1 - 50 µg/mL.
Accuracy (% Recovery) 98 - 102%High recovery values indicate the accuracy of the method.
Precision (% RSD) Intra-day: ≤ 2%Inter-day: ≤ 2%Low relative standard deviation demonstrates the precision of the method.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Expected to be in the low ng/mL range, particularly with fluorescence detection.[4]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Expected to be in the low to mid ng/mL range.
Specificity No interfering peaks at the retention time of this compoundThe chromatographic method should be able to resolve this compound from other components in the sample matrix.
Robustness % RSD ≤ 2% for minor changes in method parametersThe method should remain unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Stock Solution Sample Plant Material (e.g., Rutaceae species) Extraction Methanol Extraction (Sonication) Sample->Extraction Filtration 0.45 µm Filtration Extraction->Filtration Crude Extract HPLC HPLC System (C18 Column) Dilution->HPLC Working Standards Filtration->HPLC Prepared Sample Detection UV or Fluorescence Detector HPLC->Detection Data Data Acquisition & Processing Detection->Data Calibration Calibration Curve (Peak Area vs. Concentration) Data->Calibration Standard Data Quantification Quantification of This compound in Sample Data->Quantification Sample Data Calibration->Quantification Regression Equation

Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.

Signaling_Pathway_Placeholder cluster_validation Method Validation Parameters (ICH) Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Sensitivity Robustness Robustness LOD_LOQ->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The described RP-HPLC method provides a reliable and reproducible approach for the quantitative determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with either UV or fluorescence detection, allows for sensitive and specific analysis. Proper method validation is essential to ensure the accuracy and precision of the results, making this protocol suitable for routine quality control and research applications in the pharmaceutical and natural product industries.

References

Application Note: GC-MS Methods for the Detection and Quantification of Melicopicine in Botanical Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the detection and quantification of Melicopicine, a pharmacologically relevant acridone alkaloid found in various plant species of the Rutaceae family. A representative Gas Chromatography-Mass Spectrometry (GC-MS) method is presented, including protocols for sample preparation, instrument parameters, and data analysis. While this method is based on established principles for the analysis of plant alkaloids, it should be fully validated in the respective laboratory setting to ensure accuracy and precision for the intended application.

Introduction

This compound (C₁₈H₁₉NO₅, Molar Mass: 329.35 g/mol ) is a naturally occurring acridone alkaloid that has been isolated from several plant species, including Sarcomelicope argyrophylla, Vepris trichocarpa, and plants from the Rutaceae family. Acridone alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical research, quality control of herbal medicines, and the development of new therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures, making it well-suited for the analysis of this compound in botanical matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 15 mL conical tube.

  • Add 10 mL of 80% methanol in deionized water.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for GC-MS analysis.

G Workflow for this compound Extraction A Weigh 1.0 g of powdered plant material B Add 10 mL of 80% Methanol A->B C Vortex for 1 min B->C D Sonicate for 30 min C->D E Centrifuge at 4000 rpm for 15 min D->E F Collect Supernatant E->F G Filter through 0.22 µm syringe filter F->G H Sample ready for GC-MS analysis G->H

Caption: Workflow for the extraction of this compound from plant material.

GC-MS Instrumentation and Analytical Conditions

The following are representative instrumental parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 50-500
Solvent Delay5 minutes
Data Acquisition ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation and Quantitative Analysis

Identification of this compound

The identification of this compound is based on its retention time and its mass spectrum. The expected mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 329, along with characteristic fragment ions.

Table 1: Mass Spectral Data for this compound

m/zRelative AbundanceProposed Fragment
329Moderate[M]⁺
314High[M-CH₃]⁺
256Moderate[M-CH₃-2CO]⁺
Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron impact ionization is proposed to initiate with the loss of a methyl radical from one of the methoxy groups, followed by the sequential loss of two carbon monoxide molecules.

G Proposed Fragmentation Pathway of this compound A This compound [M]⁺ m/z 329 B Fragment Ion [M-CH₃]⁺ m/z 314 A->B - CH₃ C Fragment Ion [M-CH₃-CO]⁺ m/z 286 B->C - CO D Fragment Ion [M-CH₃-2CO]⁺ m/z 256 C->D - CO

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

G Quantitative Analysis Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare this compound Standard Solutions C Analyze Standards and Samples by GC-MS (SIM mode) A->C B Prepare Plant Extract Samples B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D E Quantify this compound in Samples D->E

Caption: Workflow for the quantitative analysis of this compound.

Table 2: Example of a Calibration Curve for this compound (Note: This is an example, actual data must be generated during method validation)

Concentration (µg/mL)Peak Area
115,000
575,000
10150,000
25375,000
50750,000
Linearity (R²) >0.995

Table 3: Method Validation Parameters (Example Data) (Note: These are typical acceptance criteria and must be determined experimentally)

ParameterAcceptance CriteriaExample Result
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 15%< 5%
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.5

Conclusion

The GC-MS method outlined in this application note provides a robust starting point for the reliable detection and quantification of this compound in plant extracts. The provided protocols for sample preparation and instrument conditions, along with the guidance on data analysis and method validation, will enable researchers to develop and implement a sensitive and accurate analytical method for this important natural product. It is imperative that this representative method is thoroughly validated to ensure its suitability for the specific matrix and intended application.

Melicopicine: Application Notes for a Potential Chemical Standard in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melicopicine is a naturally occurring acridone alkaloid found in various plant species, including Melicope and Esenbeckia.[1] As a distinct chemical entity with a defined structure (Molecular Formula: C18H19NO5), it holds potential for use as a chemical standard in pharmacological and phytochemical research.[1][2] A chemical standard serves as a reference point for the identification and quantification of the substance in various experimental settings. This document outlines the potential applications of this compound as a chemical standard, based on the current understanding of its biological context. Due to a lack of extensive research specifically utilizing this compound as a standard, this document also provides generalized protocols for assays where it could be applied, drawing from standard methodologies in natural product research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, derived from publicly available chemical databases. This information is crucial for its proper handling, storage, and use in experimental protocols.

PropertyValueSource
Molecular Formula C18H19NO5ChEMBL[2], PubChem[1]
Molecular Weight 329.35 g/mol ChEMBL[2]
IUPAC Name 1,2,3,4-tetramethoxy-10-methylacridin-9-onePubChem[1]
CAS Number 517-73-7PubChem[1]
Physical Description Solid (presumed)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol.General knowledge

Potential Applications as a Chemical Standard

Given its nature as a pure, isolated natural product, this compound can serve as a valuable chemical standard in the following research areas:

  • Phytochemical Analysis: As a reference standard for the identification and quantification of this compound in plant extracts using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Pharmacological Screening: As a positive control or reference compound in assays designed to evaluate the biological activities of novel compounds with similar structural motifs (acridone alkaloids).

  • Mechanism of Action Studies: To investigate the specific molecular targets and signaling pathways affected by this compound, thereby providing a basis for comparison with other bioactive molecules.

Experimental Protocols

While specific experimental data for this compound is limited in publicly accessible literature, the following are generalized protocols where this compound could be employed as a chemical standard. Researchers should optimize these protocols based on their specific experimental setup.

Quantification of this compound in a Plant Extract via HPLC

This protocol describes a general workflow for using this compound as a standard to quantify its presence in a plant extract.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare this compound Standard Solutions (known concentrations) HPLC Inject Standards and Sample into HPLC System Standard->HPLC Sample Prepare Plant Extract Solution Sample->HPLC Data Acquire Chromatographic Data (Peak Area/Height) HPLC->Data CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Data->CalCurve Quantify Quantify this compound in Sample using Calibration Curve CalCurve->Quantify

Caption: Workflow for Quantification of this compound using HPLC.

Methodology:

  • Preparation of this compound Standard Solutions:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Preparation of Plant Extract Solution:

    • Extract the plant material using an appropriate solvent and method (e.g., maceration, soxhlet extraction).

    • Dry the extract and redissolve a known weight in the mobile phase to a specific concentration (e.g., 10 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for alkaloid separation. The gradient program should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).

    • Injection Volume: 20 µL.

    • Inject the standard solutions and the plant extract solution.

  • Quantification:

    • Record the retention time and peak area for this compound in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines how this compound could be used to assess its cytotoxic potential against a cancer cell line, a common screening assay for natural products.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Analysis Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (allow attachment) Seed->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Control Include Vehicle Control (e.g., DMSO) Incubate1->Control Incubate2 Incubate for 48-72h Treat->Incubate2 Control->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound via MTT assay.

Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Potential Signaling Pathway Involvement

Acridone alkaloids have been reported to exert their biological effects through various mechanisms, including DNA intercalation, topoisomerase inhibition, and modulation of key signaling pathways involved in cell proliferation and inflammation. While the specific pathways affected by this compound are not well-documented, a hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is central to the inflammatory response.

NFkB_Pathway cluster_stimulus Stimulus cluster_inhibition Potential Inhibition cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK activates This compound This compound This compound->IKK potential inhibition IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release & Nuclear Translocation IkB->NFkB_Release Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB_Release->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, as a defined chemical compound, has the potential to be a useful chemical standard in various research applications, particularly in phytochemistry and pharmacology. The lack of extensive published data on its biological activities and its use as a standard highlights an opportunity for further research. The protocols and potential mechanisms of action outlined in this document provide a foundational framework for researchers and drug development professionals to explore the utility of this compound in their studies. As with any chemical standard, its purity and proper characterization are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melicopicine, a furoquinoline alkaloid, is a natural compound whose therapeutic potential, particularly in oncology, remains an area of active investigation. Understanding the precise mechanism by which a novel compound exerts its effects on cancer cells is fundamental for its development as a therapeutic agent. This document provides a comprehensive set of protocols and application notes to guide the investigation of this compound's mechanism of action in various cancer cell lines. The following sections detail standardized experimental procedures for assessing cytotoxicity, effects on cell cycle progression, induction of apoptosis, and impact on key cancer-related signaling pathways.

Data Presentation: Summarized Quantitative Data

Effective analysis of a compound's action requires the systematic collection and organization of quantitative data. The tables below are structured to facilitate the clear presentation and comparison of key metrics obtained from the experimental protocols described later in this document.

Table 1: Cytotoxicity of this compound across Various Cancer Cell Lines (Illustrative Data)

This table should be used to record the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of the cell population. IC50 values are crucial for determining the potency of the compound and for selecting appropriate concentrations for subsequent mechanism-of-action studies.[1][2]

Cancer TypeCell LineIncubation Time (h)IC50 (µM)
Lung CarcinomaA54948Data to be determined
Breast AdenocarcinomaMCF-748Data to be determined
Prostate CancerPC-348Data to be determined
LeukemiaK56248Data to be determined
GlioblastomaU87 MG48Data to be determined

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (Illustrative Data)

This table is designed to summarize data from flow cytometry analysis, showing the percentage of cells in each phase of the cell cycle after treatment with this compound. This helps to identify if the compound induces cell cycle arrest at a specific checkpoint (e.g., G0/G1, S, or G2/M).[3][4]

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)0Data to be determinedData to be determinedData to be determined
This compound0.5 x IC50Data to be determinedData to be determinedData to be determined
This compound1.0 x IC50Data to be determinedData to be determinedData to be determined
This compound2.0 x IC50Data to be determinedData to be determinedData to be determined

Table 3: Induction of Apoptosis by this compound in A549 Cells (Illustrative Data)

This table summarizes the results from an Annexin V/Propidium Iodide (PI) apoptosis assay. It quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence of apoptosis induction.[5][6]

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)0Data to be determinedData to be determinedData to be determined
This compound0.5 x IC50Data to be determinedData to be determinedData to be determined
This compound1.0 x IC50Data to be determinedData to be determinedData to be determined
This compound2.0 x IC50Data to be determinedData to be determinedData to be determined

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the targeted molecular pathways is essential for a clear understanding of the research strategy.

G cluster_workflow Experimental Workflow start Select Cancer Cell Lines ic50 Determine IC50 (MTT / WST-1 Assay) start->ic50 mechanistic Mechanism of Action Studies (at 0.5x, 1x, 2x IC50) ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI Staining) mechanistic->apoptosis pathway Signaling Pathway Analysis (Western Blot) mechanistic->pathway conclusion Elucidate Mechanism of Action cell_cycle->conclusion apoptosis->conclusion pathway->conclusion

Figure 1. A standard workflow for investigating the anticancer mechanism of a novel compound.

G cluster_pi3k Proposed Inhibition of PI3K/Akt Pathway by this compound RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation This compound This compound This compound->PI3K Proposed Inhibition This compound->Akt Proposed Inhibition

Figure 2. Proposed mechanism of this compound via the PI3K/Akt/mTOR signaling pathway.

G cluster_nfkb Proposed Inhibition of NF-κB Pathway by this compound Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB_complex IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB_complex->NFkB_nuc IκBα degraded, NF-κB translocates to nucleus Gene Target Gene Expression (Anti-apoptotic, Pro-inflammatory) NFkB_nuc->Gene This compound This compound This compound->IKK Proposed Inhibition

Figure 3. Proposed mechanism of this compound via the canonical NF-κB signaling pathway.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the core experiments required to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of this compound.[7][8]

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations should typically range from 0.1 µM to 100 µM.[9]

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control group (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[7]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression by staining DNA with propidium iodide (PI).[3][10]

Materials:

  • 6-well cell culture plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., A549) in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at selected concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on DNA content (PI fluorescence). Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[5][11]

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 2.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways like PI3K/Akt and NF-κB.[12][13][14]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Biological Assays of Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting biological assays to evaluate the therapeutic potential of Melicopicine, a natural product of interest. The following sections outline methodologies for assessing its cytotoxicity, anti-inflammatory, and antiviral activities.

Cytotoxicity Assessment of this compound

A fundamental initial step in the evaluation of any new compound is to determine its cytotoxic profile. This allows for the establishment of a therapeutic window and informs the concentrations to be used in subsequent bioassays. The Resazurin reduction assay is a widely used, sensitive, and reliable method for quantifying cell viability.

Table 1: Quantitative Data Summary for Cytotoxicity Assay
ParameterValueCell Line
This compound IC₅₀ (µM) To be determinede.g., A549, HeLa, Vero
Positive Control (e.g., Doxorubicin) IC₅₀ (µM) Known valuee.g., A549, HeLa, Vero
Assay Incubation Time (hours) 24, 48, 72-
Wavelengths (Ex/Em in nm) 560/590-
Experimental Protocol: Resazurin Cell Viability Assay

This protocol is adapted from established methods for assessing cytotoxicity.[1][2]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer or normal cell lines (e.g., A549, HeLa, Vero)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Multimode plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in complete medium.

    • Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • Resazurin Staining and Measurement:

    • After the incubation period, add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells).

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G Workflow for Resazurin-Based Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Dilutions add_compound Add Compound Dilutions compound_prep->add_compound seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate_resazurin Incubate (2-4h) add_resazurin->incubate_resazurin read_plate Read Fluorescence (Ex/Em: 560/590 nm) incubate_resazurin->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (iNOS, COX-2, TNF-α, IL-6) NO Nitric Oxide (NO) Gene_Expression->NO iNOS leads to This compound This compound? This compound->IKK Potential Inhibition G Workflow for Plaque Reduction Antiviral Assay cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Plaque Development cluster_analysis Analysis cell_monolayer Prepare Confluent Cell Monolayer infect_cells Infect Cells with Virus cell_monolayer->infect_cells virus_dilution Prepare Virus Dilution virus_dilution->infect_cells compound_dilution Prepare this compound Dilutions add_compound Add this compound compound_dilution->add_compound infect_cells->add_compound add_overlay Add Overlay Medium add_compound->add_overlay incubate Incubate (2-3 days) add_overlay->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

References

Application Notes: Melicopicine as a Precursor for Semi-Synthetic Derivatization in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melicopicine is an acridone alkaloid found in various plant species, including those from the Rutaceae family such as Sarcomelicope argyrophylla and Esenbeckia febrifuga.[1] Structurally, it is 1,2,3,4-tetramethoxy-10-methylacridin-9(10H)-one.[1] Natural products and their derivatives have historically been a cornerstone of drug discovery, providing complex and biologically relevant scaffolds. Furoquinoline alkaloids, a related class of compounds, have demonstrated a wide range of pharmacological properties, including antibacterial, cytotoxic, and enzyme-inhibitory effects.[2] The targeted synthetic modification of these natural alkaloids is a promising strategy to develop novel therapeutic agents with improved efficacy and reduced toxicity.[2] This document outlines the potential of this compound as a chemical precursor and provides generalized protocols for its isolation, semi-synthetic derivatization, and subsequent biological evaluation.

Chemical Scaffold and Rationale for Derivatization

The this compound scaffold possesses several key features that make it an attractive starting point for semi-synthetic modification:

  • Acridone Core: This rigid, planar heterocyclic system is known to intercalate with DNA and can serve as a pharmacophore for interacting with various biological targets.

  • Methoxy Groups: The four methoxy groups on the A-ring are potential handles for chemical modification. Selective demethylation can yield hydroxyl groups, which can then be used for further derivatization (e.g., alkylation, acylation, glycosylation) to modulate solubility, cell permeability, and target binding.

  • N-Methyl Group: The methyl group on the heterocyclic nitrogen influences the planarity and electronic properties of the acridone system.

The primary goal of derivatization is to explore the structure-activity relationship (SAR) of the this compound scaffold, aiming to enhance a desired biological activity (e.g., cytotoxicity against cancer cells) while minimizing off-target effects.

Experimental Protocols

Protocol 1: General Method for Extraction and Isolation of this compound

This protocol describes a general method for the extraction of alkaloids from plant material, which can be adapted for this compound-containing species. Bioassay-guided fractionation is often employed to isolate the active compound.[3]

Materials:

  • Dried and powdered plant material (e.g., leaves, bark)

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (CH₂Cl₂), Hexane

  • Hydrochloric acid (HCl), 2M

  • Ammonium hydroxide (NH₄OH) solution

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

Methodology:

  • Extraction: Macerate the dried plant powder (1 kg) with methanol (5 L) at room temperature for 48 hours with occasional stirring.[4] Filter the extract and repeat the process two more times.

  • Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2M HCl (500 mL) and partition with hexane to remove non-polar constituents.

    • Basify the aqueous acidic layer to pH 9-10 with NH₄OH.

    • Extract the aqueous basic solution with Ethyl Acetate (3 x 500 mL).

  • Purification:

    • Combine the EtOAc fractions and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude alkaloid fraction.

    • Subject the crude alkaloid fraction to silica gel column chromatography, eluting with a gradient of hexane-EtOAc to EtOAc-MeOH.

    • Monitor fractions by Thin Layer Chromatography (TLC).

    • Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with a suitable solvent system like 80% MeOH/CH₂Cl₂.[3]

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and by comparison with literature data.

Protocol 2: Representative Semi-Synthetic Derivatization (O-Demethylation and Alkylation)

This protocol provides a hypothetical example of modifying one of the methoxy groups on the this compound scaffold. Selective demethylation can be challenging and may require optimization.

Materials:

  • Isolated this compound

  • Boron tribromide (BBr₃) or other demethylating agent

  • Anhydrous Dichloromethane (DCM)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (aqueous solutions, drying agents)

Methodology:

  • Selective Demethylation:

    • Dissolve this compound (100 mg) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

    • Slowly add a solution of BBr₃ (1.1 equivalents) in DCM.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by slowly adding methanol.

    • Perform an aqueous workup and purify the resulting hydroxylated this compound derivative by column chromatography.

  • Alkylation:

    • Dissolve the hydroxylated derivative (50 mg) in anhydrous DMF (5 mL).

    • Add K₂CO₃ (2 equivalents) and the desired alkyl halide (1.5 equivalents).

    • Stir the reaction mixture at room temperature (or heat gently if required) for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by preparative HPLC or column chromatography.

  • Characterization: Characterize the final derivative by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the cytotoxic activity of the newly synthesized this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in cell culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative using non-linear regression analysis.

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison.

Table 1: Cytotoxic Activity (IC₅₀) of this compound and its Derivatives against Cancer Cell Lines.

Compound ID R-Group Modification IC₅₀ (µM) on MCF-7 IC₅₀ (µM) on HCT116
M-001 This compound (Parent) > 100 > 100
M-002 -OH at C2 45.2 ± 3.1 58.7 ± 4.5
M-003 -OCH₂CH₃ at C2 15.8 ± 1.9 22.4 ± 2.8
M-004 -OCH₂Ph at C2 8.3 ± 0.9 11.6 ± 1.2

| Doxorubicin | Positive Control | 0.5 ± 0.07 | 0.8 ± 0.1 |

Data are hypothetical and for illustrative purposes only.

Visualizations

Workflow for Semi-Synthetic Derivatization and Evaluation

G cluster_0 Natural Product Isolation cluster_1 Semi-Synthesis cluster_2 Biological Evaluation Plant Plant Source (e.g., Sarcomelicope) Extract Crude Methanolic Extract Plant->Extract Purify Purification (Column Chromatography) Extract->Purify This compound Pure this compound Purify->this compound Derivatization Chemical Derivatization (e.g., Alkylation) This compound->Derivatization Library Derivative Library (M-002, M-003...) Derivatization->Library Screening In Vitro Screening (e.g., MTT Assay) Library->Screening SAR SAR Analysis Screening->SAR Hit Hit Compound(s) SAR->Hit Lead Lead Optimization Hit->Lead

Caption: Workflow from natural product isolation to lead optimization.

Hypothetical Signaling Pathway Inhibition

Acridone derivatives are known to act as kinase inhibitors. This diagram illustrates a hypothetical mechanism where a this compound derivative inhibits the PI3K/Akt signaling pathway, which is commonly dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibition

References

Application Notes: Investigating the Anticancer Properties of Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melicopicine is a naturally occurring acridone alkaloid found in plants of the Rutaceae family.[1][2] Acridone alkaloids, as a class of compounds, have demonstrated a range of biological activities, including antiproliferative and pro-apoptotic effects on various cancer cell lines.[3][4][5] These compounds are known to influence key cellular processes such as cell cycle progression and apoptosis.[6][7] This document provides a detailed experimental framework for researchers to investigate the potential of this compound as an anticancer agent. The protocols outlined below describe methods to assess its cytotoxicity, and its effects on cell cycle distribution, apoptosis induction, and key signaling pathways in cancer cell lines.

Expected Results and Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments. These tables are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma18.2
A549Lung Carcinoma32.8
HCT116Colon Carcinoma21.4
HeLaCervical Carcinoma45.1

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)48.2 ± 2.535.1 ± 1.816.7 ± 1.2
This compound (15 µM)65.3 ± 3.120.5 ± 1.514.2 ± 1.0
This compound (30 µM)78.9 ± 4.012.1 ± 0.99.0 ± 0.7

Table 3: Induction of Apoptosis by this compound in A549 Cells

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (DMSO)95.4 ± 1.82.1 ± 0.32.5 ± 0.4
This compound (15 µM)70.2 ± 3.518.5 ± 1.211.3 ± 0.9
This compound (30 µM)45.8 ± 2.935.6 ± 2.118.6 ± 1.5

Table 4: Relative Protein Expression Levels of Key Signaling Molecules in A549 Cells Treated with this compound (30 µM)

ProteinRelative Expression Level (Fold Change vs. Control)
p-Akt (Ser473)0.45 ± 0.05
Akt0.98 ± 0.08
p-mTOR (Ser2448)0.38 ± 0.04
mTOR1.02 ± 0.09
p-ERK1/2 (Thr202/Tyr204)0.52 ± 0.06
ERK1/20.95 ± 0.07
Cleaved Caspase-33.8 ± 0.4
Bcl-20.41 ± 0.05
Bax2.5 ± 0.3

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines and calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[8][9]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.[3][6][10]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • This compound

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound or vehicle (DMSO) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay by Annexin V-FITC and PI Staining

This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and PI double staining followed by flow cytometry.[11][12][13]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

4. Western Blot Analysis of Signaling Pathways

This protocol is for examining the effect of this compound on the protein expression levels of key molecules in signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[14][15][16]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Cleaved Caspase-3, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat viability Cell Viability (MTT) treat->viability cell_cycle Cell Cycle (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Western Blot treat->western ic50 IC50 Determination viability->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Apoptosis Quantification apoptosis->apop_quant protein_exp Protein Expression Analysis western->protein_exp final_analysis Mechanism of Action

Caption: Experimental workflow for investigating the anticancer effects of this compound.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

MAPK_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->Raf This compound->MEK This compound->ERK

Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound.

References

Application Note: Unambiguous 1H and 13C NMR Assignment for the Structural Confirmation of Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in natural product chemistry for the unambiguous determination of molecular structures. For complex heterocyclic compounds like the acridone alkaloid Melicopicine, a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete proton (¹H) and carbon (¹³C) signal assignment. This application note provides a detailed protocol for the acquisition and interpretation of NMR data to confirm the chemical structure of this compound, a compound of interest for its potential biological activities.

This compound Structure:

This compound (1,2,3,4-tetramethoxy-10-methylacridin-9-one) is an acridone alkaloid with the following structure:

Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.

Data Presentation: 1H and 13C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound. These values are based on typical ranges for acridone alkaloids and related structures. Experimental values should be determined empirically and may vary slightly based on the solvent and experimental conditions.

Atom No.Expected ¹H Chemical Shift (δ, ppm)MultiplicityExpected ¹³C Chemical Shift (δ, ppm)
1--140.0 - 145.0
2--145.0 - 150.0
3--135.0 - 140.0
4--150.0 - 155.0
4a--110.0 - 115.0
57.20 - 7.40d120.0 - 125.0
67.60 - 7.80t130.0 - 135.0
77.40 - 7.60t125.0 - 130.0
88.20 - 8.40d115.0 - 120.0
8a--140.0 - 145.0
9--175.0 - 180.0
9a--105.0 - 110.0
10a--155.0 - 160.0
N-CH₃3.70 - 3.90s35.0 - 40.0
1-OCH₃3.90 - 4.10s60.0 - 65.0
2-OCH₃3.90 - 4.10s60.0 - 65.0
3-OCH₃3.90 - 4.10s60.0 - 65.0
4-OCH₃3.90 - 4.10s60.0 - 65.0

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.

1D NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Protocol:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Protocol:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Data Acquisition
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds. This helps in identifying adjacent protons in the aromatic rings.

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

    • Parameters: Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Program: Standard HSQC sequence with sensitivity enhancement and gradients (e.g., 'hsqcedetgpsisp2.3').

    • Parameters: Set the ¹³C spectral width to encompass all carbon signals (0-180 ppm) and the ¹H spectral width to cover all proton signals (0-10 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

    • Pulse Program: Standard HMBC sequence with gradients (e.g., 'hmbcgplpndqf').

    • Parameters: Similar spectral widths to HSQC, with the long-range coupling delay optimized for J-couplings of 8-10 Hz.

Structure Confirmation Workflow and Data Interpretation

The following workflow illustrates the logical progression from data acquisition to the final structure confirmation of this compound.

Melicopicine_NMR_Workflow cluster_DataAcquisition 1. NMR Data Acquisition cluster_DataInterpretation 2. Data Interpretation & Assignment cluster_Confirmation 3. Structure Confirmation H1_NMR 1H NMR Assign_Protons Assign Proton Signals (1H, COSY) H1_NMR->Assign_Protons C13_NMR 13C NMR Assign_Carbons Assign Protonated Carbons (HSQC) C13_NMR->Assign_Carbons COSY 1H-1H COSY COSY->Assign_Protons HSQC 1H-13C HSQC HSQC->Assign_Carbons HMBC 1H-13C HMBC Assign_Quaternary Assign Quaternary Carbons (HMBC) HMBC->Assign_Quaternary Connect_Fragments Connect Structural Fragments (HMBC) HMBC->Connect_Fragments Assign_Protons->Assign_Carbons Assign_Carbons->Assign_Quaternary Assign_Quaternary->Connect_Fragments Final_Structure Confirmed this compound Structure Connect_Fragments->Final_Structure

Caption: Workflow for this compound structure confirmation.

Interpretation Steps:

  • ¹H NMR Analysis: The ¹H NMR spectrum will show signals for the aromatic protons (H-5, H-6, H-7, H-8) and the methyl protons (N-CH₃ and four OCH₃ groups). The integration of these signals should correspond to the number of protons. The aromatic protons will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.

  • ¹H-¹H COSY Analysis: The COSY spectrum will reveal correlations between adjacent aromatic protons. For instance, a cross-peak between the signals for H-5 and H-6, H-6 and H-7, and H-7 and H-8 would confirm their connectivity in the unsubstituted aromatic ring.

  • ¹³C NMR and HSQC Analysis: The ¹³C NMR spectrum will show the total number of carbon atoms. The HSQC spectrum is then used to directly correlate each proton signal with the carbon signal to which it is attached. This allows for the unambiguous assignment of all protonated carbons (CH, CH₂, CH₃). For this compound, this will assign C-5, C-6, C-7, C-8, the N-CH₃ carbon, and the four methoxy carbons.

  • HMBC Analysis: The HMBC spectrum is key to assigning the quaternary (non-protonated) carbons and piecing together the entire molecular framework.

    • The methyl protons of the methoxy groups (e.g., 1-OCH₃) will show a 3-bond correlation to the carbon they are attached to (C-1).

    • The N-methyl protons will show correlations to adjacent carbons (C-9a and C-10a).

    • Aromatic protons will show correlations to carbons 2 or 3 bonds away. For example, H-8 should show correlations to the carbonyl carbon C-9 and the quaternary carbon C-8a. These long-range correlations are critical for confirming the connectivity of the rings and the positions of the substituents.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved. This comprehensive spectroscopic analysis provides definitive confirmation of its chemical structure, which is a fundamental requirement for any further investigation in drug development and medicinal chemistry.

References

Application Notes and Protocols for Testing Melicopicine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicopicine, a furoquinoline alkaloid, has garnered scientific interest due to its potential therapeutic properties. As a member of the acridone alkaloid family, it is structurally related to compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.[1][2] These application notes provide detailed cell culture protocols to investigate the cytotoxic, anti-inflammatory, and apoptotic activities of this compound, enabling researchers to assess its potential as a novel therapeutic agent.

Data Presentation: Bioactivity of this compound and Related Acridone Alkaloids

The following table summarizes the reported cytotoxic activities of this compound and its close structural analogs against various cancer cell lines. This data serves as a valuable reference for selecting appropriate cell lines and designing dose-response experiments.

CompoundCell LineCancer TypeIC50 (µg/mL)Citation
NormelicopidinePC-3MProstate Cancer12.5[3]
NormelicopidineLNCaPProstate Cancer21.1[3]
NormelicopinePC-3MProstate Cancer35.2[3]
NormelicopineLNCaPProstate Cancer48.6[3]
MelicopinePC-3MProstate Cancer28.4[3]
MelicopineLNCaPProstate Cancer33.7[3]
MelicopidinePC-3MProstate Cancer18.9[3]
MelicopidineLNCaPProstate Cancer25.4[3]
This compound PC-3M Prostate Cancer 42.1 [3]
This compound LNCaP Prostate Cancer 65.3 [3]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., PC-3, A549, MCF-7, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Evaluation of Anti-Inflammatory Activity: NF-κB Inhibition Assay

This protocol assesses the ability of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Nuclear and cytoplasmic extraction reagents

  • Antibodies for Western blotting (anti-p65, anti-IκBα, anti-phospho-IκBα, anti-Lamin B1, anti-β-actin)

  • ELISA kit for TNF-α or IL-6

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation, 24 hours for cytokine production).

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of TNF-α or IL-6 using an ELISA kit according to the manufacturer's instructions.

  • Western Blotting for NF-κB Pathway Proteins:

    • Lyse the cells to obtain cytoplasmic and nuclear extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analyze the band intensities to determine the levels of phospho-IκBα, total IκBα, and nuclear p65.

Assessment of Apoptosis Induction

This protocol evaluates the ability of this compound to induce programmed cell death (apoptosis).

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-3/7, -8, and -9 activity assay kits

  • Flow cytometer

Procedure:

  • Annexin V/PI Staining:

    • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay:

    • Treat cells with this compound as described above.

    • Lyse the cells and measure the activity of caspase-3/7, -8, and -9 using specific fluorometric or colorimetric assay kits according to the manufacturer's instructions.

Visualization of Proposed Mechanisms

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Proposed Apoptotic Signaling Pathway

This diagram illustrates a potential mechanism for this compound-induced apoptosis, based on the known actions of related acridone alkaloids which often trigger the intrinsic mitochondrial pathway.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits CytoC Cytochrome c Bax->CytoC release Bcl2->CytoC inhibits release Apaf1 Apaf-1 Casp9 Pro-Caspase-9 Apaf1->Casp9 activates Casp9a Caspase-9 Casp3 Pro-Caspase-3 Casp9a->Casp3 activates Casp3a Caspase-3 PARP PARP Casp3a->PARP cleaves Apoptosis Apoptosis Casp3a->Apoptosis cPARP Cleaved PARP CytoC->Apaf1 binds

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the bioactivity of this compound.

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Start culture Cell Culture (Cancer & Macrophage lines) start->culture This compound Prepare this compound Stock Solution start->this compound cytotoxicity Cytotoxicity Assay (MTT) culture->cytotoxicity inflammation Anti-inflammatory Assay (NF-κB) culture->inflammation apoptosis Apoptosis Assay (Annexin V/Caspase) culture->apoptosis This compound->cytotoxicity This compound->inflammation This compound->apoptosis ic50 Determine IC50 cytotoxicity->ic50 nfkb Analyze NF-κB Pathway Proteins inflammation->nfkb apoptosis_analysis Quantify Apoptosis apoptosis->apoptosis_analysis end End ic50->end nfkb->end apoptosis_analysis->end

References

Application Notes and Protocols for In Vivo Experimental Procedures Involving Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicopicine, a furoquinoline alkaloid, has been a subject of interest for its potential pharmacological activities. This document provides detailed application notes and standardized protocols for conducting in vivo experiments to evaluate the therapeutic potential of this compound. The following sections outline methodologies for assessing its anti-inflammatory and anti-cancer properties, as well as guidelines for pharmacokinetic and toxicological profiling. Due to the limited availability of published in vivo data for this compound, the quantitative data presented in the tables are illustrative templates. Researchers are encouraged to adapt these protocols and tables for their specific experimental designs.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a well-established and highly reproducible method for evaluating the acute anti-inflammatory activity of compounds.

Experimental Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats or Swiss albino mice.

  • Weight: 180-220 g for rats, 20-25 g for mice.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

2. Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac sodium (10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - Na-CMC)

  • Plethysmometer

3. Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): Indomethacin or Diclofenac sodium.

    • Group III-V (Test Groups): this compound at various doses (e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Data Presentation: Anti-inflammatory Effects of this compound
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEMPercentage Inhibition (%)
Control (Vehicle) -0.85 ± 0.05-
Positive Control 100.25 ± 0.0370.59
This compound 250.68 ± 0.0420.00
This compound 500.45 ± 0.0347.06
This compound 1000.32 ± 0.02*62.35

Illustrative data. Statistical significance (p < 0.05) is denoted by an asterisk ().

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Grouping of Animals acclimatize->grouping fasting Overnight Fasting grouping->fasting treatment Administer Vehicle, Positive Control, or this compound fasting->treatment initial_pv Measure Initial Paw Volume treatment->initial_pv carrageenan Inject Carrageenan initial_pv->carrageenan final_pv Measure Paw Volume at 1, 2, 3, 4 hours carrageenan->final_pv calc Calculate % Inhibition of Edema final_pv->calc stat Statistical Analysis (ANOVA) calc->stat

Workflow for Carrageenan-Induced Paw Edema Assay.

Anti-Cancer Activity Assessment: Xenograft Tumor Model

The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard method to evaluate the in vivo efficacy of potential anti-cancer agents.

Experimental Protocol

1. Animal Model:

  • Species: Immunodeficient mice (e.g., NOD/SCID or Nude mice).

  • Age: 6-8 weeks.

  • Acclimatization: House animals in a sterile environment and allow for a one-week acclimatization period.

2. Materials:

  • Human cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer).

  • This compound.

  • Positive control: A standard chemotherapeutic agent (e.g., Doxorubicin).

  • Vehicle.

  • Matrigel (optional, to enhance tumor growth).

  • Calipers.

3. Procedure:

  • Culture the chosen cancer cell line under standard conditions.

  • Harvest and resuspend the cells in sterile PBS or medium, with or without Matrigel.

  • Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): Standard chemotherapeutic agent.

    • Group III-V (Test Groups): this compound at various doses.

  • Administer treatments as per the desired schedule (e.g., daily, every other day) via an appropriate route (p.o., i.p., or i.v.).

  • Measure tumor dimensions with calipers two to three times a week.

  • Monitor animal body weight and overall health throughout the study.

  • Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines.

  • Excise and weigh the tumors.

4. Data Analysis:

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Calculate the percentage of tumor growth inhibition (% TGI).

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation: Anti-Tumor Efficacy of this compound in a Xenograft Model
Treatment GroupDoseMean Tumor Volume (mm³) ± SEM (Final Day)Mean Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Control (Vehicle) -1500 ± 1201.5 ± 0.15-
Positive Control 5 mg/kg450 ± 500.4 ± 0.0570
This compound 50 mg/kg1100 ± 901.1 ± 0.1026.67
This compound 100 mg/kg750 ± 700.7 ± 0.0850
This compound 200 mg/kg500 ± 600.5 ± 0.0666.67

Illustrative data. Statistical significance (p < 0.05) is denoted by an asterisk ().

Experimental Workflow: Xenograft Tumor Model

G cluster_prep Preparation cluster_exp Experiment cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture cell_prep Cell Harvesting and Preparation cell_culture->cell_prep implantation Subcutaneous Cell Implantation cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Initiate Treatment Regimen randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring euthanasia Euthanize Mice monitoring->euthanasia tumor_excision Excise and Weigh Tumors euthanasia->tumor_excision analysis Data Analysis (% TGI) tumor_excision->analysis

Workflow for a Xenograft Anti-Tumor Study.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

As a furoquinoline alkaloid, this compound might exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A plausible, though hypothetical, mechanism could involve the inhibition of the NF-κB pathway.

G cluster_pathway Hypothetical Anti-inflammatory Signaling This compound This compound ikb_kinase IκB Kinase This compound->ikb_kinase Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates (leading to degradation) nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) nucleus->pro_inflammatory Transcription inflammation Inflammation pro_inflammatory->inflammation

Hypothetical NF-κB Inhibition by this compound.

Pharmacokinetic and Toxicological Considerations

Preliminary Pharmacokinetic Profiling

A preliminary pharmacokinetic study in rodents is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol Outline:

  • Administer a single dose of this compound to rats or mice via intravenous (i.v.) and oral (p.o.) routes.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters.

Illustrative Pharmacokinetic Parameters:

ParameterIntravenous (i.v.)Oral (p.o.)
Dose (mg/kg) 520
Cmax (ng/mL) 1500450
Tmax (h) 0.251.0
AUC (ng*h/mL) 32002500
t1/2 (h) 3.54.2
Bioavailability (%) -19.5
Acute Toxicity Study

An acute toxicity study provides information on the potential adverse effects of a single high dose of a substance.

Protocol Outline (Up-and-Down Procedure - OECD 425):

  • Administer a starting dose of this compound to a single animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Based on the outcome, the dose for the next animal is adjusted up or down.

  • The LD50 (median lethal dose) is estimated from the results.

Disclaimer: The protocols and data presented are for informational and guidance purposes only. All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and other relevant regulatory bodies. The hypothetical data should not be considered as established facts for this compound.

Troubleshooting & Optimization

Technical Support Center: Melicopicine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Melicopicine chemical synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and related acridone alkaloids, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Yield of the Acridone Core

The formation of the central acridone structure is a critical step. Low yields at this stage can be attributed to several factors.

Possible Causes and Solutions:

  • Inefficient Cyclization: The intramolecular cyclization to form the acridone ring can be challenging.

    • Troubleshooting Steps:

      • Verify Catalyst/Reagent Activity: Ensure the catalyst (e.g., Pd catalyst for C-H activation routes) or cyclizing agent (e.g., sodium hydride for biomimetic synthesis) is fresh and active.[1]

      • Optimize Reaction Temperature: The optimal temperature can vary significantly between different synthetic routes. A temperature screening is recommended.

      • Solvent Choice: The polarity and coordinating ability of the solvent can impact the reaction rate. Consider screening solvents of varying polarities.

      • Check Starting Material Purity: Impurities in the starting materials (e.g., substituted anthranilic acid and phenol derivatives) can inhibit the reaction.[2] Ensure starting materials are pure via techniques like recrystallization or chromatography.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired acridone.

    • Troubleshooting Steps:

      • Inert Atmosphere: For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

      • Control Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.

      • Alternative Synthetic Routes: If side reactions persist, consider exploring alternative synthetic strategies, such as a palladium-catalyzed dual C-H carbonylation.[3]

Issue 2: Incomplete N-Methylation

The final step in many this compound syntheses is the N-methylation of the acridone nitrogen. Incomplete methylation is a common hurdle.

Possible Causes and Solutions:

  • Insufficiently Reactive Methylating Agent: The choice of methylating agent is crucial for efficient N-methylation.

    • Troubleshooting Steps:

      • Stronger Methylating Agents: Consider using more potent methylating agents like dimethyl sulfate or methyl iodide.[4] However, be mindful of their higher toxicity.

      • Increase Reagent Stoichiometry: An excess of the methylating agent can drive the reaction to completion.

  • Suboptimal Reaction Conditions: Temperature and base selection can significantly influence the methylation efficiency.

    • Troubleshooting Steps:

      • Elevate Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate.[4]

      • Stronger Base: Employ a stronger base (e.g., sodium hydride) to ensure complete deprotonation of the acridone nitrogen, making it more nucleophilic.

      • Solvent Selection: A polar aprotic solvent like DMF or DMSO can be beneficial for this type of reaction.

Issue 3: Difficulty in Product Purification

The purification of this compound can be challenging due to the presence of structurally similar side products and unreacted starting materials.

Possible Causes and Solutions:

  • Co-eluting Impurities: Side products with similar polarity to this compound can be difficult to separate by column chromatography.

    • Troubleshooting Steps:

      • Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and stationary phases for column chromatography.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

      • Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation.

  • Product Instability: this compound, like many complex organic molecules, may be sensitive to certain conditions.

    • Troubleshooting Steps:

      • Avoid Harsh Conditions: Minimize exposure to strong acids or bases and high temperatures during workup and purification.

      • Prompt Purification: Purify the crude product as soon as possible after the reaction to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the acridone core of this compound?

A1: Common methods include the condensation of a substituted anthranilic acid with a phenol derivative, often catalyzed by an acid like p-toluenesulfonic acid, and modern palladium-catalyzed C-H activation/carbonylation reactions.[2][3] Biomimetic cyclization of 2'-aminobenzophenones is another reported approach.[1]

Q2: How can I improve the regioselectivity of the initial condensation reaction?

A2: The regioselectivity is largely dictated by the substitution patterns on the anthranilic acid and phenol starting materials. Careful selection of these precursors is the primary way to control the regiochemical outcome.

Q3: Are there any specific safety precautions I should take when using stronger methylating agents like dimethyl sulfate?

A3: Yes, dimethyl sulfate and methyl iodide are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Consult the safety data sheet (SDS) for detailed handling instructions.[4]

Q4: My N-methylation reaction is stalling. What can I do?

A4: First, ensure your reagents are pure and dry, especially the solvent and the acridone precursor. If the reaction is still sluggish, consider increasing the temperature, using a stronger base like sodium hydride, or switching to a more reactive methylating agent.[4] Monitoring the reaction by TLC or LC-MS can help determine if the reaction has truly stalled or is just slow.

Data Presentation

Table 1: Comparison of General Conditions for Acridone Synthesis

Synthetic RouteKey ReagentsCatalyst/PromoterTypical SolventsTemperature Range (°C)General Yield Range (%)
CondensationAnthranilic acid, Phenol derivativep-Toluenesulfonic acid1-Hexanol150-16060-85
Pd-catalyzed CarbonylationDiarylaminePd(OAc)₂, Co₂(CO)₈Toluene100-12070-95
Biomimetic Cyclization2'-AminobenzophenoneSodium HydrideDMSORoom Temp - 6050-70

Note: Yields are highly substrate-dependent and the provided ranges are for general guidance.

Table 2: N-Methylation Reagent and Condition Comparison

Methylating AgentBaseSolventTemperature (°C)Relative Reactivity
Methyl iodideK₂CO₃AcetoneRefluxModerate
Dimethyl sulfateK₂CO₃ / NaHDMF25-80High
Methyl triflateNon-nucleophilic baseCH₂Cl₂0-25Very High

Experimental Protocols

Protocol 1: General Procedure for Acridone Synthesis via Condensation

This protocol is a generalized procedure based on the synthesis of acridone derivatives from anthranilic acid and phenol precursors.[2]

  • To a solution of the appropriate anthranilic acid derivative (1.0 equiv) and the phenol derivative (1.0 equiv) in 1-hexanol, add p-toluenesulfonic acid (0.05 equiv).

  • Heat the reaction mixture to reflux (approximately 160 °C) for 18 hours. The solution will typically turn deep orange, and a precipitate may form upon completion.

  • Cool the reaction mixture to room temperature and add n-hexane to precipitate the product further.

  • Filter the resulting solid and wash with n-hexane and dichloromethane to remove residual 1-hexanol.

  • The crude acridone can be further purified by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Methylation of Acridones

This protocol provides a general method for the N-alkylation of the acridone core.[5]

  • To a solution of the acridone (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (2.0-3.0 equiv).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1-1.5 equiv) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux for acetone or 60-80 °C for DMF) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude N-methylated acridone by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Acridone Core Synthesis cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Purification a Anthranilic Acid Derivative c Condensation Reaction a->c b Phenol Derivative b->c d Crude Acridone c->d f N-Methylation d->f e Methylating Agent e->f g Crude this compound f->g h Purification (Chromatography/ Recrystallization) g->h i Pure this compound h->i

Caption: A generalized workflow for the chemical synthesis of this compound.

troubleshooting_yield cluster_acridone Acridone Formation Issues cluster_methylation N-Methylation Issues cluster_purification Purification Issues start Low Yield of This compound acridone_yield Low Acridone Yield start->acridone_yield methylation_incomplete Incomplete N-Methylation start->methylation_incomplete purification_loss Loss During Purification start->purification_loss check_reagents Check Reagent Purity and Activity acridone_yield->check_reagents optimize_cond Optimize Temp. & Solvent acridone_yield->optimize_cond side_reactions Side Reactions? acridone_yield->side_reactions stronger_reagent Use Stronger Methylating Agent methylation_incomplete->stronger_reagent optimize_meth_cond Optimize Base & Temperature methylation_incomplete->optimize_meth_cond optimize_chrom Optimize Chromatography purification_loss->optimize_chrom recrystallize Attempt Recrystallization purification_loss->recrystallize

Caption: A troubleshooting flowchart for low this compound yield.

References

Understanding the Stability and Degradation of Melicopicine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's stability is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Melicopicine, an acridone alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

A1: The stability of this compound, like many pharmaceutical compounds, is primarily affected by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] It is crucial to control these factors during storage and experimentation to prevent unwanted degradation.

Q2: What is the main degradation pathway for this compound?

A2: this compound, along with related alkaloids like melicopine and melicopidine, has been shown to degrade to form 1-methyl-4-quinolone.[3] This suggests a primary degradation pathway involving the breakdown of the acridone ring system.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred approach.[4] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the remaining parent compound and the formation of degradants over time.

Q4: What are "forced degradation" studies, and why are they important for this compound?

A4: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., strong acids and bases, high temperatures, intense light, and oxidizing agents) to accelerate its degradation. These studies are essential for:

  • Identifying potential degradation products.

  • Elucidating the degradation pathways.

  • Developing and validating a stability-indicating analytical method.

  • Understanding the intrinsic stability of the molecule.

Q5: Are there any known issues with the solubility of this compound during stability studies?

Troubleshooting Guides

Issues with HPLC Analysis of this compound

This guide addresses common problems encountered during the HPLC analysis of this compound and its degradation products.

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting the ionization of this compound (an alkaloid).- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the column.- Reduce the concentration or injection volume of the sample.
Ghost Peaks - Carryover from a previous injection.- Contamination in the mobile phase or HPLC system.- Implement a robust needle wash program on the autosampler.- Flush the column and system with a strong solvent.- Use fresh, high-purity mobile phase solvents.
Irreproducible Retention Times - Fluctuations in mobile phase composition.- Inconsistent column temperature.- Pump malfunction.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper check valve function.
Loss of Resolution Between this compound and Degradation Products - Degradation of the HPLC column.- Change in mobile phase composition.- Replace the column with a new one of the same type.- Prepare fresh mobile phase and ensure accurate composition.
Unexpected Results in Forced Degradation Studies

This guide provides troubleshooting for common issues arising during forced degradation experiments with this compound.

ProblemPotential CauseSuggested Solution
No Degradation Observed Under Stress Conditions - this compound is highly stable under the applied conditions.- Insufficient stress duration or intensity.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of the stress experiment.- Increase the temperature (for thermal degradation).
Complete Degradation of this compound - The stress conditions are too harsh.- Reduce the concentration of the stressor.- Decrease the duration of the experiment.- Lower the temperature.
Formation of Multiple, Unidentifiable Degradation Products - Complex degradation pathways are occurring.- Secondary degradation of initial products.- Analyze samples at multiple time points to track the formation and disappearance of degradants.- Use a milder stress condition to favor the formation of primary degradation products.- Employ LC-MS/MS to aid in the identification of unknown peaks.
Precipitation of this compound During the Experiment - Poor solubility of this compound in the stress medium.- Degradation product is insoluble.- Add a suitable co-solvent to maintain solubility.- Filter the sample before HPLC analysis to protect the column.

Data Presentation

The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes to demonstrate how such information would be presented.

Table 1: Degradation of this compound under Hydrolytic Stress

ConditionTime (hours)This compound Remaining (%)Major Degradant Formed (%)
0.1 M HCl at 60°C 0100.00.0
285.314.1
472.127.2
851.547.8
0.1 M NaOH at 60°C 0100.00.0
292.76.9
486.213.1
875.823.5

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionDurationThis compound Remaining (%)Major Degradant Formed (%)
3% H₂O₂ at RT 24 hours88.411.0
80°C (Solid State) 48 hours95.24.5
Photostability Chamber (ICH Q1B) 1.2 million lux hours91.87.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and understand its stability profile.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute an aliquot with mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • After the specified time, dissolve the sample in methanol and dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Simultaneously, keep a control sample protected from light.

    • After exposure, dilute both the exposed and control samples with mobile phase for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Melicopicine_Degradation_Pathway This compound This compound Degradation_Product 1-methyl-4-quinolone This compound->Degradation_Product Degradation (e.g., Hydrolysis)

Caption: Proposed degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Evaluation (Degradation Profile, Pathway Elucidation) Analysis->Data

Caption: Experimental workflow for forced degradation studies.

References

Optimization of extraction parameters for higher Melicopicine yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Melicopicine for higher yields. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a furoquinoline alkaloid.[1] It can be isolated from various plant species of the Rutaceae family, commonly known as the citrus family. Notably, it has been identified in the leaves of Acronychia baueri and in Melicope fareana.[1] The genus Melicope is one of the largest in the Rutaceae family, with around 230 species, many of which are used in traditional medicine and are known to produce a variety of bioactive compounds, including alkaloids.[2]

Q2: What are the general principles for extracting alkaloids like this compound from plant materials?

A2: The extraction of alkaloids is typically based on their basic nature.[3][4] The general procedure involves:

  • Sample Preparation: The plant material (e.g., leaves, bark) is dried and ground into a fine powder to increase the surface area for efficient solvent penetration.

  • Liberation of the Free Base: Alkaloids often exist as salts in the plant.[3] By treating the plant material with an alkali (e.g., ammonia, sodium carbonate), the alkaloid salts are converted to their free base form, which is more soluble in organic solvents.[5]

  • Extraction with Organic Solvents: The free alkaloid bases are then extracted using an appropriate organic solvent.[3]

  • Purification: The crude extract is often purified to remove other plant constituents like fats, waxes, and pigments. This can be achieved through acid-base extraction, where the alkaloid is converted back into a salt by washing with an acidic solution, separating it from other non-basic impurities.[4][6]

Q3: Which analytical techniques are suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the separation, identification, and quantification of plant-derived compounds like alkaloids.[7] For this compound, a Reverse-Phase HPLC (RP-HPLC) method, likely with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile), would be a suitable starting point for method development.[7][8][9][10][11] Detection is typically performed using a UV detector.

Troubleshooting Guide

Q1: I am getting a very low yield of this compound. What are the possible reasons and how can I improve it?

A1: Low yield is a common issue in natural product extraction. Here are several factors to consider and troubleshoot:

  • Improper Solvent Selection: The polarity of the extraction solvent is crucial. Since this compound is an alkaloid, its solubility will depend on whether it is in its free base or salt form.

    • Solution: Experiment with a range of solvents with varying polarities. For the free base, solvents like chloroform, dichloromethane, or ethyl acetate are often effective. For the salt form, alcoholic solvents or acidified water may be more suitable.[12][13] Consider using solvent mixtures to fine-tune the polarity.

  • Incomplete Liberation of Free Base: If the alkaloid is not fully converted to its free base form, it will not be efficiently extracted by non-polar organic solvents.

    • Solution: Ensure the plant material is sufficiently basified before extraction. The choice of base and the duration of the basification step may need optimization.

  • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-solvent ratio significantly impact the yield.

    • Solution: Systematically optimize these parameters. For instance, increasing the temperature can enhance solubility and diffusion, but excessive heat may degrade the compound.[14] Similarly, a longer extraction time may increase the yield up to a certain point, after which it may not be effective or could lead to degradation.

  • Inefficient Extraction Technique: Simple maceration might not be as effective as more advanced methods.

    • Solution: Consider using techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can improve solvent penetration and reduce extraction time and solvent consumption.[5]

Q2: My extract contains a lot of impurities, especially pigments like chlorophyll. How can I obtain a cleaner extract?

A2: Co-extraction of impurities is a frequent challenge. Here are some strategies for purification:

  • Defatting Step: Plant materials often contain lipids and waxes that can be co-extracted.

    • Solution: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove many of the lipophilic impurities without extracting the alkaloid salts.

  • Acid-Base Liquid-Liquid Partitioning: This is a classic and effective method for purifying alkaloids.

    • Solution: After obtaining the crude organic extract containing the free base, wash it with a dilute acid (e.g., 1-5% HCl or sulfuric acid). The this compound will form a salt and move into the aqueous layer, leaving many impurities in the organic layer. The aqueous layer can then be collected, basified, and re-extracted with an organic solvent to recover the purified this compound free base.[4][6]

  • Chromatographic Purification: For higher purity, chromatographic techniques are necessary.

    • Solution: Column chromatography using silica gel or alumina can be used to separate this compound from other co-extracted compounds. The choice of the stationary and mobile phases will depend on the polarity of this compound and the impurities.

Q3: I suspect my target compound, this compound, is degrading during the extraction process. What could be the cause and how can I prevent it?

A3: Degradation of the target compound can significantly reduce the yield. Potential causes and preventive measures include:

  • Exposure to High Temperatures: Many alkaloids are thermolabile and can degrade at high temperatures.

    • Solution: Avoid excessive heat during extraction and solvent evaporation. If using heating, conduct small-scale experiments to determine the temperature stability of this compound. Consider using extraction methods that operate at or near room temperature, or use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.

  • Exposure to Light: Some compounds are sensitive to light (photosensitive).

    • Solution: Conduct the extraction and subsequent handling of the extract in amber-colored glassware or in a dark environment to prevent photodegradation.

  • Inappropriate pH: Extreme pH conditions can sometimes lead to the degradation of alkaloids.

    • Solution: While pH adjustments are necessary for alkaloid extraction, avoid prolonged exposure to very strong acids or bases. Use the mildest possible pH conditions that still allow for efficient extraction.

Data Presentation: Optimizing Extraction Parameters

The following tables provide an illustrative guide on how different extraction parameters can be optimized. The yield data is hypothetical and serves to demonstrate the expected trends. Researchers should generate their own data through systematic experimentation.

Table 1: Effect of Solvent Type on this compound Yield

Solvent SystemPolarity IndexHypothetical this compound Yield (mg/g of dry plant material)Observations
n-Hexane0.10.2Low yield, good for removing non-polar impurities.
Chloroform4.12.8Good for extracting the free base form.
Ethyl Acetate4.42.5Another good option for the free base form.
Acetone5.11.5Moderate yield, may extract more polar impurities.
Ethanol (95%)5.21.8Extracts both free base and some salt forms, but also many polar impurities.
Methanol5.11.9Similar to ethanol, extracts a wide range of compounds.
Water (acidified, pH 2)10.22.2Good for extracting the alkaloid in its salt form.

Table 2: Effect of Temperature and Time (Using Chloroform for Free Base Extraction)

Temperature (°C)Extraction Time (hours)Hypothetical this compound Yield (mg/g)
25 (Room Temp)122.2
25 (Room Temp)242.6
25 (Room Temp)482.7
4062.8
40123.1
40243.0 (slight decrease may indicate potential degradation)
6032.9
6062.5 (significant decrease suggests degradation)

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

  • Preparation of Plant Material:

    • Dry the leaves of the source plant (e.g., Acronychia baueri) at room temperature or in an oven at a low temperature (40-50°C) until brittle.

    • Grind the dried leaves into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Basification and Extraction:

    • Moisten 100 g of the powdered plant material with a 10% ammonium hydroxide solution until the powder is uniformly damp. Let it stand for 30 minutes to liberate the free alkaloid bases.

    • Transfer the basified powder to a flask and add 500 mL of chloroform.

    • Macerate the mixture for 24 hours with occasional shaking, or perform extraction using a Soxhlet apparatus for 6-8 hours. Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 2 x 30 minutes).

    • Filter the extract and repeat the extraction on the plant residue two more times with fresh solvent.

    • Combine all the filtrates.

  • Acid-Base Purification:

    • Concentrate the combined chloroform extract under reduced pressure using a rotary evaporator to about 100 mL.

    • Transfer the concentrated extract to a separatory funnel and wash it with 3 x 50 mL of 5% hydrochloric acid.

    • Combine the acidic aqueous layers. The this compound is now in the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with 2 x 30 mL of diethyl ether to remove any remaining neutral or acidic impurities (discard the ether layer).

    • Carefully basify the aqueous layer to a pH of 9-10 using a concentrated ammonium hydroxide solution.

    • Extract the basified aqueous solution with 3 x 50 mL of chloroform.

    • Combine the chloroform layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

  • Isolation:

    • Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the crude this compound extract.

    • Further purification can be achieved by column chromatography on silica gel.

Protocol 2: HPLC Method for Quantification (Starting Point for Method Development)

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). A starting point could be an isocratic mixture of 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by running a UV scan of a purified this compound standard (a common starting point for alkaloids is around 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

Visualizations

ExtractionWorkflow Start Plant Material (e.g., Melicope leaves) Prep Drying and Grinding Start->Prep Basification Basification (e.g., with NH4OH) Prep->Basification Extraction Solvent Extraction (e.g., Chloroform) Basification->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration of Crude Extract Filtration1->Concentration1 AcidWash Acid Wash (e.g., 5% HCl) Liquid-Liquid Extraction Concentration1->AcidWash Separation1 Separate Layers AcidWash->Separation1 AqueousLayer Aqueous Layer (Contains this compound Salt) Separation1->AqueousLayer OrganicLayer1 Organic Layer (Contains Impurities) Separation1->OrganicLayer1 BasifyAqueous Basify Aqueous Layer (pH 9-10) AqueousLayer->BasifyAqueous Discard1 Discard OrganicLayer1->Discard1 ReExtraction Re-extract with Organic Solvent BasifyAqueous->ReExtraction Separation2 Separate Layers ReExtraction->Separation2 OrganicLayer2 Organic Layer (Contains Purified this compound) Separation2->OrganicLayer2 AqueousLayer2 Aqueous Layer (Discard) Separation2->AqueousLayer2 Drying Drying (e.g., with Na2SO4) OrganicLayer2->Drying Discard2 Discard AqueousLayer2->Discard2 Concentration2 Final Concentration Drying->Concentration2 Purification Further Purification (e.g., Column Chromatography) Concentration2->Purification Analysis Analysis (e.g., HPLC) Purification->Analysis End Pure this compound Analysis->End

Caption: General workflow for the acid-base extraction and isolation of this compound.

TroubleshootingLowYield Start Low this compound Yield CheckSolvent Is the extraction solvent appropriate? Start->CheckSolvent CheckBasification Was the plant material sufficiently basified? CheckSolvent->CheckBasification Yes SolventSolution Test a range of solvents with varying polarities. Consider solvent mixtures. CheckSolvent->SolventSolution No CheckParams Are the extraction time and temperature optimized? CheckBasification->CheckParams Yes BasificationSolution Optimize base type, concentration, and time of alkaline treatment. CheckBasification->BasificationSolution No CheckMethod Is the extraction method efficient? CheckParams->CheckMethod Yes ParamsSolution Systematically vary time and temperature. Monitor for potential degradation. CheckParams->ParamsSolution No MethodSolution Consider using UAE or MAE to improve extraction efficiency. CheckMethod->MethodSolution No End Improved Yield SolventSolution->End BasificationSolution->End ParamsSolution->End MethodSolution->End

Caption: Troubleshooting decision tree for addressing low this compound yield.

References

Troubleshooting unexpected results in Melicopicine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Melicopicine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental design. The following information is based on the known biological activities of acridone alkaloids, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural acridone alkaloid.[1][2][3] Acridone alkaloids are a class of compounds known for their potential biological activities, including cytotoxic and anti-cancer effects.[3][4] While specific research on this compound is limited, studies on related acridone alkaloids have shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][5][6]

Q2: I am not observing any cytotoxic effects of this compound on my cancer cell line. What could be the reason?

Several factors could contribute to a lack of cytotoxic effect:

  • Cell Line Resistance: The cancer cell line you are using may be inherently resistant to this compound or other acridone alkaloids.

  • Compound Solubility: this compound may have poor solubility in your cell culture medium, preventing it from reaching an effective intracellular concentration.

  • Incorrect Dosage: The concentrations of this compound used may be too low to induce a cytotoxic response.

  • Compound Quality: The purity and stability of your this compound sample may be compromised.

Q3: My results for apoptosis assays (e.g., Annexin V/PI staining, caspase activity) are inconsistent or negative after this compound treatment. What should I do?

Inconsistent or negative apoptosis results could be due to:

  • Timing of Assay: The time point at which you are assessing apoptosis may be too early or too late. Apoptosis is a dynamic process, and the peak of apoptotic events can vary between cell lines and treatment conditions.

  • Mechanism of Cell Death: this compound might be inducing a different form of cell death, such as necrosis or autophagy, in your specific cell model.

  • Mitochondrial versus Extrinsic Pathway: If you are only measuring markers of one apoptotic pathway (e.g., caspase-8 for the extrinsic pathway), you might be missing activation of the other (e.g., caspase-9 for the mitochondrial pathway). Some acridone alkaloids have been shown to act via the mitochondrial pathway.[5]

Q4: I am observing unexpected changes in the cell cycle profile of my cells treated with this compound. How can I interpret this?

Unexpected cell cycle results are common in drug discovery research. Consider the following:

  • Cell Line Specific Effects: The effect of a compound on the cell cycle can be highly dependent on the specific cell line and its genetic background (e.g., p53 status).[6]

  • Off-Target Effects: this compound might have off-target effects that influence cell cycle progression.

  • Compensation Mechanisms: Cells may activate compensatory signaling pathways to overcome the initial cell cycle block, leading to complex and time-dependent changes in the cell cycle profile.

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity (MTT, XTT, or CellTiter-Glo Assays)
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility of this compound 1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO).2. Visually inspect the culture medium for any precipitation after adding this compound.3. Test a range of final solvent concentrations to ensure it is not toxic to the cells.This compound should be fully dissolved in the culture medium, leading to more consistent and reproducible results.
Cell Seeding Density 1. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.2. Perform a cell titration curve to determine the optimal cell number for your assay.Consistent cell growth will lead to more reliable and reproducible cytotoxicity data.
Assay Incubation Time 1. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your cell line and this compound concentration.Identification of the optimal time point to observe the maximal cytotoxic effect.
Issue 2: Unexpected Apoptosis Results
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Drug Concentration 1. Perform a dose-response experiment to identify the IC50 value for cytotoxicity.2. Use concentrations around the IC50 value for apoptosis assays.Clearer and more consistent induction of apoptosis at the appropriate concentrations.
Incorrect Timing of Apoptosis Assay 1. Conduct a time-course experiment (e.g., 6h, 12h, 24h, 48h) to measure key apoptotic markers (e.g., caspase activation, Annexin V staining).Identification of the time window during which apoptosis is occurring.
Alternative Cell Death Pathways 1. Investigate markers for other cell death pathways, such as necrosis (e.g., LDH release assay) or autophagy (e.g., LC3-II immunoblotting).Determination of the primary mechanism of cell death induced by this compound in your model.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways & Workflows

Based on the known activities of acridone alkaloids, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress ROS ROS (Reactive Oxygen Species) Mitochondrion->ROS Leads to Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Releases Cytochrome c to activate JNK JNK Activation ROS->JNK Activates JNK->Mitochondrion Feedback loop Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Check Compound Purity and Solubility Start->Check_Purity Check_Purity->Start Impure/Insoluble Check_Concentration Verify Concentration and Dosing Check_Purity->Check_Concentration Purity OK Check_Concentration->Start Incorrect Check_Assay Review Assay Protocol and Controls Check_Concentration->Check_Assay Concentration OK Check_Assay->Start Flawed Time_Course Perform Time-Course Experiment Check_Assay->Time_Course Protocol OK Dose_Response Perform Dose-Response Experiment Time_Course->Dose_Response Alternative_Assay Consider Alternative Assay/Pathway Dose_Response->Alternative_Assay Analyze Analyze New Data Alternative_Assay->Analyze

Caption: General troubleshooting workflow for unexpected results.

References

Technical Support Center: HPLC Analysis of Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Melicopicine, with a focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] In quantitative analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, compromising the overall accuracy and reproducibility of the analysis of this compound.

Q2: What are the primary causes of peak tailing for this compound?

This compound is a basic compound belonging to the acridine class of alkaloids.[2] The primary cause of peak tailing for basic compounds in reverse-phase HPLC is the interaction between the positively charged analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] Other contributing factors can include:

  • Inappropriate Mobile Phase pH: A mobile phase pH that is too high can lead to the deprotonation of silanol groups, increasing their interaction with basic analytes.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[4]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.

  • Column Contamination and Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

Troubleshooting Guide for Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnose and resolve peak tailing issues with this compound.

Step 1: System and Column Evaluation

Before modifying chromatographic parameters, it is essential to rule out any underlying issues with the HPLC system or the column itself.

Q3: How can I determine if my HPLC system or column is causing the peak tailing?

  • Check for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow in diameter as possible to minimize dead volume.

  • Inspect for Leaks: Carefully inspect all fittings for any signs of leakage.

  • Column Health Check:

    • Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained contaminants.

    • Test with a Standard: Inject a standard compound known to give a symmetrical peak on a healthy column. If this standard also shows tailing, the issue is likely with the system or the column itself.

    • Replace the Column: If the above steps do not resolve the issue, the column may be degraded and require replacement.

Step 2: Method Optimization

If the system and column are functioning correctly, the next step is to optimize the chromatographic method.

Q4: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for achieving good peak symmetry for basic compounds. The parent compound of this compound, acridine, has a pKa of 5.6. To ensure good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte. For this compound, a mobile phase pH between 2.5 and 3.0 is recommended. At this low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their negative charge and reducing their interaction with the positively charged this compound molecule.[3]

Q5: What type of HPLC column is recommended for the analysis of this compound?

For the analysis of basic compounds like this compound, the following column types are recommended:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces peak tailing.[1]

  • High-Purity Silica (Type B) Columns: Modern columns are typically made from high-purity silica with lower metal content, which also helps in reducing peak tailing.[5]

Q6: Can mobile phase additives improve the peak shape of this compound?

Yes, adding a competing base to the mobile phase can significantly improve peak shape. Triethylamine (TEA) is a common additive used for this purpose.[3][4][5][6] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively shielding them from interacting with this compound.[6] A concentration of 20-25 mM TEA in the mobile phase is often effective.[4][5]

Q7: What is the effect of sample solvent and concentration on peak tailing?

  • Sample Solvent: The sample should ideally be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion.

  • Sample Concentration: Overloading the column with a high concentration of this compound can lead to peak tailing. If you suspect this is the issue, try diluting your sample.[4]

Data Presentation

The following table summarizes the expected effect of various troubleshooting steps on the peak tailing factor (Tf) for a basic compound like this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Parameter ChangeExpected Tailing Factor (Tf)Rationale
Initial Method (High pH) > 2.0At higher pH, silanol groups are deprotonated and interact strongly with the basic analyte.
Lower Mobile Phase pH to 2.5-3.0 1.2 - 1.5Protonation of silanol groups reduces secondary interactions.[3]
Use of an End-Capped Column 1.1 - 1.3Deactivation of active silanol sites minimizes tailing.[1]
Addition of 25 mM TEA to Mobile Phase < 1.2TEA acts as a competing base, blocking silanol interaction sites.[4]
Reduced Sample Concentration Closer to 1.0Prevents column overload and associated peak distortion.[4]

Experimental Protocols

Protocol 1: HPLC Method for Analysis of a Basic Alkaloid (Berberine) with Improved Peak Shape

This protocol for berberine, a basic alkaloid, can be adapted for this compound analysis to achieve good peak symmetry.[1]

  • Column: C18, 5 µm, 4.6 x 150 mm (end-capped)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water (pH ≈ 2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Mobile Phase Preparation with Triethylamine (TEA)
  • Objective: To prepare a mobile phase containing TEA to suppress silanol interactions.

  • Procedure:

    • Prepare the aqueous component of the mobile phase (e.g., water with buffer).

    • Add Triethylamine to the aqueous phase to a final concentration of 25 mM.

    • Adjust the pH of the aqueous phase to the desired value (e.g., 3.0) using an acid like phosphoric acid.

    • Mix the aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio.

    • Degas the final mobile phase before use.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for this compound system_check System & Column Check (Dead Volume, Leaks, Column Health) start->system_check system_ok System OK? system_check->system_ok fix_system Fix System Issues (Replace Tubing, Fittings, or Column) system_ok->fix_system No method_optimization Method Optimization system_ok->method_optimization Yes fix_system->system_check adjust_ph Adjust Mobile Phase pH (2.5 - 3.0) method_optimization->adjust_ph ph_ok Peak Shape Improved? adjust_ph->ph_ok use_endcapped Use End-Capped Column ph_ok->use_endcapped No end Symmetrical Peak Achieved ph_ok->end Yes endcapped_ok Peak Shape Improved? use_endcapped->endcapped_ok add_tea Add Competing Base (e.g., 25mM TEA) endcapped_ok->add_tea No endcapped_ok->end Yes tea_ok Peak Shape Improved? add_tea->tea_ok check_sample Check Sample Parameters (Solvent and Concentration) tea_ok->check_sample No tea_ok->end Yes sample_ok Peak Shape Improved? check_sample->sample_ok sample_ok->method_optimization No, Re-evaluate sample_ok->end Yes

Caption: Troubleshooting workflow for resolving peak tailing in this compound HPLC analysis.

References

Minimizing byproducts in the synthesis of Melicopicine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Melicopicine analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogs?

The synthesis of this compound and its analogs, which are furoquinoline alkaloids, typically involves a multi-step process. The core of the molecule, a 4-hydroxy-2-quinolone scaffold, is often constructed using the Conrad-Limpach synthesis.[1][2] This is followed by modifications such as alkylation, prenylation, and a subsequent cyclization to form the fused furan ring. Key reaction types include condensations, cyclizations, and oxidative reactions.[3][4]

Q2: What are the most common byproducts encountered during the synthesis of the 4-hydroxy-2-quinolone core?

A primary challenge in the synthesis of the 4-hydroxy-2-quinolone core via the Conrad-Limpach-Knorr synthesis is the formation of the isomeric 2-hydroxy-4-quinolone. The regioselectivity of the reaction is highly dependent on the reaction temperature. Higher temperatures tend to favor the formation of the 2-quinolone byproduct.[5]

Q3: What are common byproducts during the alkylation or prenylation of the 4-hydroxy-2-quinolone intermediate?

During the alkylation or prenylation of the 4-hydroxy-2-quinolone core, a common byproduct is the corresponding 2,4-dialkoxyquinoline. This can arise from the reaction of the alkylating agent at both the hydroxyl and the amide positions.

Q4: How can I minimize the formation of the 2-quinolone isomer during the Conrad-Limpach synthesis?

To favor the formation of the desired 4-hydroxy-2-quinolone, it is crucial to maintain a lower reaction temperature during the initial condensation of the aniline with the β-ketoester. The subsequent cyclization step, however, often requires high temperatures, and the choice of a high-boiling point solvent is critical for achieving good yields.[1][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the 4-hydroxy-2-quinolone core 1. Incomplete cyclization of the Schiff base intermediate.[1]2. Suboptimal solvent for the thermal condensation.[6]3. Formation of the 2-quinolone isomer.[5]1. Ensure the reaction temperature for the cyclization is sufficiently high (typically ~250 °C).[1]2. Use a high-boiling point, inert solvent such as mineral oil, 1,2,4-trichlorobenzene, or 2-nitrotoluene.[1][6]3. Maintain a lower temperature during the initial condensation to favor the kinetic product (4-quinolone).[5]
Formation of significant amounts of 2,4-dimethoxyquinoline byproduct during methylation 1. Use of a strong methylating agent that reacts at both O- and N-positions.2. Prolonged reaction time or excessive temperature.1. Use a milder methylating agent or carefully control the stoichiometry.2. Optimize the reaction time and temperature to favor mono-methylation. Consider using a weaker base.
Poor yield in the final furan ring cyclization 1. Inefficient oxidative cyclization.[3]2. Decomposition of the starting material or product under harsh reaction conditions.1. Employ an appropriate oxidizing agent and catalyst. For example, an intra-molecular oxidative cyclization can be achieved in the presence of oxalic acid.[3]2. Screen different solvents and reaction temperatures to find milder conditions that promote cyclization without degradation.
Difficulty in purifying the final product from byproducts 1. Similar polarity of the desired product and major byproducts.1. Employ alternative purification techniques such as preparative HPLC or crystallization in addition to standard column chromatography.2. Consider derivatizing the major byproduct to alter its polarity for easier separation.

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-2-quinolone core via Conrad-Limpach Synthesis
  • Condensation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and a β-ketoester (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude Schiff base.

  • Cyclization: To the crude Schiff base, add a high-boiling point inert solvent (e.g., mineral oil).

  • Heat the mixture to approximately 250 °C and maintain for 1-2 hours.[1]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a non-polar solvent (e.g., hexanes) to remove the mineral oil, and dry to obtain the crude 4-hydroxy-2-quinolone.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for further purification.

Protocol 2: O-Alkylation of 4-hydroxy-2-quinolone
  • Suspend the 4-hydroxy-2-quinolone (1.0 eq) in a suitable solvent (e.g., DMF or acetone).

  • Add a base (e.g., K₂CO₃ or NaH) (1.2 eq) and stir for 30 minutes at room temperature.

  • Add the alkylating agent (e.g., dimethyl sulfate or an alkyl halide) (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidative Cyclization to form the Furan Ring
  • Dissolve the prenylated or appropriately functionalized quinolone precursor (1.0 eq) in a suitable solvent (e.g., dioxane or acetic acid).

  • Add the cyclization agent (e.g., DDQ or oxalic acid).[3]

  • Reflux the reaction mixture for the required time (monitor by TLC).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography.

Data Tables

Table 1: Comparison of Solvents for the Conrad-Limpach Thermal Cyclization

SolventBoiling Point (°C)Reported Yield (%)Reference
Mineral Oil>300up to 95[1]
1,2,4-Trichlorobenzene214-[6]
2-Nitrotoluene222-[6]
2,6-di-tert-butylphenol253-[6]

Table 2: Regioselectivity in the Conrad-Limpach-Knorr Synthesis

Reaction TemperatureMajor ProductControl TypeReference
Room Temperature4-QuinoloneKinetic[5]
140 °C2-QuinoloneThermodynamic[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Quinolone Core Synthesis cluster_step2 Step 2: Side Chain Introduction cluster_step3 Step 3: Furan Ring Formation A Substituted Aniline + β-Ketoester B Conrad-Limpach Condensation A->B C Schiff Base Intermediate B->C D Thermal Cyclization C->D E 4-Hydroxy-2-Quinolone Core D->E F Alkylation / Prenylation E->F G Functionalized Quinolone F->G H Oxidative Cyclization G->H I This compound Analog H->I

Caption: General synthetic workflow for this compound analogs.

byproduct_formation cluster_conrad_limpach Conrad-Limpach-Knorr Synthesis cluster_alkylation Alkylation Step Start Aniline + β-Ketoester Kinetic Low Temperature (Kinetic Control) Start->Kinetic Thermo High Temperature (Thermodynamic Control) Start->Thermo Pdt_4_quinolone Desired 4-Quinolone Kinetic->Pdt_4_quinolone Pdt_2_quinolone Byproduct 2-Quinolone Thermo->Pdt_2_quinolone Quinolone 4-Hydroxy-2-Quinolone Alk_reagent Alkylating Agent Quinolone->Alk_reagent Desired_alk Desired O-alkylated Product Alk_reagent->Desired_alk Controlled Conditions Byproduct_alk Byproduct: N,O-dialkylated Alk_reagent->Byproduct_alk Harsh Conditions

Caption: Byproduct formation pathways in key synthetic steps.

References

Proper sample preparation of Melicopicine for bioactivity screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper sample preparation of Melicopicine for bioactivity screening. Find troubleshooting tips and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For many poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]

Q2: How should I prepare the this compound stock solution?

A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a minimal amount of anhydrous, high-purity DMSO.[2] Gentle warming (up to 37°C) or sonication can aid in dissolution.[1] It is common practice to prepare a stock solution at a high concentration (e.g., 10 mM or higher) that can be diluted to the final working concentration for your bioassay.

Q3: How should I store the this compound stock solution?

A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[2] Under these conditions, stock solutions in DMSO are typically stable for up to 3 months, though stability can vary between compounds.[1]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. What should I do?

A4: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your culture medium.[2]

  • Vortexing/Sonication: After dilution, vortex or sonicate the solution for a few minutes to aid in dissolution.[1]

  • Reduce Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous medium. Try testing a lower concentration range.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]

Q5: What is the recommended maximum concentration of DMSO in a cell-based assay?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[2] However, the tolerance can be cell-line dependent, so it is advisable to run a DMSO toxicity control to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient mixing or low-quality DMSO.Use anhydrous, high-purity DMSO. Vortex or sonicate the solution. Gentle warming in a 37°C water bath may also help.[1]
Compound precipitates out of DMSO stock solution during storage. The compound may be unstable or the solution may have absorbed water. DMSO is hygroscopic.Store stock solutions in tightly sealed vials with desiccant. Minimize freeze-thaw cycles by aliquoting.[2] If precipitation persists, prepare fresh stock solutions before each experiment.
Inconsistent results between experiments. Degradation of this compound in the stock solution or assay medium.Aliquot and store stock solutions properly at -20°C or -80°C.[2] Prepare fresh dilutions in aqueous media immediately before use. Consider performing a stability study of this compound in your specific cell culture medium.
High background noise or unexpected cellular effects in the vehicle control. The final DMSO concentration may be too high for your cell line.Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 329.35 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 329.35 g/mol * 1000 mg/g

  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the vial for several minutes or warm it briefly in a 37°C water bath.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.[2]

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium

  • This compound-DMSO stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be constant and non-toxic (e.g., <0.5%).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioactivity Screening (MTT Assay) weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot treat Treat with this compound Dilutions aliquot->treat seed Seed Cells seed->treat incubate Incubate (24-72h) treat->incubate mt_assay Add MTT Reagent incubate->mt_assay read Read Absorbance mt_assay->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for this compound Sample Preparation and Bioactivity Screening.

troubleshooting_workflow start Precipitation Observed upon Dilution step1 Perform Stepwise Dilution? start->step1 step2 Vortex or Sonicate? step1->step2 Yes fail Consider Alternative Solvent or Formulation step1->fail No step3 Lower Final Concentration? step2->step3 Yes step2->fail No step4 Check Final DMSO Concentration (<0.5%)? step3->step4 Yes step3->fail No success Proceed with Assay step4->success Yes step4->fail No

Caption: Troubleshooting Logic for this compound Precipitation Issues.

References

Melicopicine Batch-to-Batch Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and reduce batch-to-batch variability of Melicopicine. The information is designed to assist researchers, scientists, and drug development professionals in ensuring the consistency and quality of their experimental results.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, leading to variability in experimental outcomes.

Issue/Observation Potential Root Cause(s) Recommended Action(s)
Inconsistent biological activity between different batches of this compound. - Purity differences: Presence of impurities or related alkaloids from the extraction or synthesis process.[1][2] - Degradation: Improper storage or handling leading to the formation of degradation products.[3][4][5][6] - Residual solvents: Solvents from the purification process may interfere with biological assays.- Perform comprehensive purity analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the purity of each batch and identify any impurities.[7][8][9] - Conduct stability studies: Assess the stability of this compound under your specific experimental and storage conditions.[4][5][6] - Quantify residual solvents: Use Gas Chromatography (GC) to determine the presence and quantity of any residual solvents.
Variability in analytical measurements (e.g., HPLC, NMR) between batches. - Instrumental variation: Fluctuations in instrument performance. - Methodological inconsistencies: Minor differences in sample preparation or analytical method execution.[10] - Polymorphism: Different crystalline forms of this compound may exhibit different analytical profiles.- Implement system suitability tests: Before each analytical run, ensure the instrument is performing within specified parameters. - Standardize protocols: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all analytical methods. - Characterize solid-state properties: Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to assess the crystalline form of each batch.
Poor solubility or dissolution rate with a new batch. - Particle size and surface area differences: Variations in the physical properties of the solid material. - Presence of an insoluble impurity. - Characterize particle size: Use techniques like laser diffraction to measure the particle size distribution of each batch. - Visually inspect for insolubles: Dissolve a sample and visually check for any undissolved material. If present, identify the impurity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound?

A1: Batch-to-batch variability in this compound, an alkaloid that can be isolated from natural sources, can stem from several factors:

  • Raw Material Variation: The chemical composition of the source plant material (e.g., Melicope species) can vary significantly due to factors like geographical location, climate, harvest time, and storage conditions.[11] This can lead to differences in the initial concentration of this compound and the profile of related alkaloids.[12][13]

  • Extraction and Purification Processes: Inconsistencies in the extraction and purification protocols, such as solvent ratios, temperature, and chromatography conditions, can result in different purity levels and impurity profiles between batches.[14]

  • Chemical Synthesis: If produced synthetically, variations in reaction conditions, quality of starting materials, and purification methods can introduce variability.

  • Stability and Storage: this compound may degrade over time if not stored under appropriate conditions (e.g., protected from light and moisture), leading to a decrease in purity and the appearance of degradation products.[3][6]

Q2: How can I assess the purity and consistency of my this compound batches?

A2: A multi-pronged analytical approach is recommended to ensure the purity and consistency of each batch:

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): The most common and reliable method for quantifying the purity of this compound and detecting non-volatile impurities.[7][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides structural information about impurities and degradation products.[5][9]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of this compound and can help identify impurities with different chemical structures.

    • Infrared (IR) Spectroscopy: Provides information about the functional groups present and can be used for identity confirmation.

  • Other Techniques:

    • Melting Point Analysis: A sharp and consistent melting point is indicative of high purity.

    • Loss on Drying: Measures the amount of volatile matter (e.g., water, residual solvents) in the sample.

Q3: What steps can be taken to minimize batch-to-batch variability in our laboratory?

A3: To minimize variability, a holistic approach focusing on process control and thorough characterization is essential:[15]

  • Qualify Your Supplier: If purchasing this compound, request a detailed Certificate of Analysis (CoA) for each batch that includes purity by HPLC, identification by spectroscopy, and levels of residual solvents and heavy metals.

  • Implement Robust In-House Quality Control: Independently verify the purity and identity of each new batch using standardized analytical methods.

  • Standardize Experimental Protocols: Ensure that all researchers are using the exact same protocols for sample preparation, handling, and analysis.

  • Establish a "Golden Batch" Standard: Characterize a high-quality batch of this compound extensively and use it as a reference standard against which all new batches are compared.[11]

  • Control Storage Conditions: Store all batches of this compound under identical, controlled conditions (e.g., temperature, humidity, light exposure) to prevent degradation.

Section 3: Experimental Protocols

Protocol for Purity Determination by HPLC

Objective: To quantify the purity of this compound and identify any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in methanol to a final concentration of 1 mg/mL.

    • Prepare a series of dilutions for a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound batch sample in methanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity of the this compound sample as a percentage of the main peak area relative to the total area of all peaks.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and assess the stability of this compound.

Method:

  • Prepare 1 mg/mL solutions of this compound in methanol.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

    • Photostability: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC-UV and LC-MS/MS to identify and characterize any degradation products.

Section 4: Visualizations

Experimental_Workflow_for_Variability_Assessment cluster_0 Batch Receipt & Initial Assessment cluster_1 Analytical Characterization cluster_2 Decision & Action A Receive New Batch of this compound B Visual Inspection A->B C Review Certificate of Analysis B->C D HPLC Purity Analysis C->D E LC-MS/MS Impurity Profiling C->E F NMR Structural Confirmation C->F G Residual Solvent Analysis (GC) C->G H Meets Specifications? D->H E->H F->H G->H I Accept Batch for Use H->I Yes J Reject Batch / Contact Supplier H->J No Root_Cause_Analysis_of_Variability cluster_Source Source Material cluster_Process Manufacturing Process cluster_Handling Storage & Handling A Batch-to-Batch Variability Observed B Natural Source Variation (e.g., plant genetics, environment) A->B C Synthetic Starting Material Quality A->C D Inconsistent Extraction/Purification A->D E Variable Synthesis Conditions A->E F Improper Storage Conditions (Temperature, Light, Humidity) A->F G Cross-Contamination A->G

References

Validation & Comparative

In Vivo Validation of Anticancer Properties: A Comparative Analysis Framework for Novel Compounds Like Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Investigational Anticancer Agents in Preclinical Models

The following table summarizes the in vivo anticancer activity of Melittin and PV-10 from preclinical studies. This format allows for a direct comparison of their efficacy across different cancer models.

Compound Cancer Type Cell Line Animal Model Treatment Regimen Tumor Growth Inhibition Reference
Melittin Non-Small-Cell Lung Cancer (NSCLC)NCI-H441XenograftNot SpecifiedSignificant suppression of tumor growth via up-regulation of LATS2.[1]
PV-10 Head and Neck CancerFaDuCB17 SCID Mice (Subcutaneous Xenograft)Intralesional injection of 0.08 or 0.24 mL/cm³Significant decrease in tumor growth. Control tumor size increased by 108 mm², while treated tumors increased by only 38-45 mm² over 11 days.[2]
PV-10 Testicular CancerNTERA-2CB17 SCID Mice (Subcutaneous Xenograft)Oral gavage of 110 or 220 mg/kg twice weeklySignificant inhibition of tumor growth.[2][3]

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of preclinical findings. Below are representative methodologies for in vivo anticancer studies based on published research.

Animal Xenograft Model Establishment
  • Animal Strain: CB17 Severe Combined Immunodeficient (SCID) mice are commonly used for establishing xenografts because their compromised immune system allows for the growth of human tumor cells.[2]

  • Cell Culture: Human cancer cell lines (e.g., FaDu for head and neck cancer, NTERA-2 for testicular cancer) are cultured in appropriate media until they reach a sufficient number for injection.[2]

  • Subcutaneous Tumor Implantation:

    • A suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL) is prepared in a suitable medium, often mixed with Matrigel to support tumor formation.

    • The cell suspension is subcutaneously injected into the flank of the mice.

    • Tumor growth is monitored regularly using caliper measurements. The tumor volume is often calculated using the formula: (Length x Width²) / 2.[2]

Drug Administration and Dosing
  • Intralesional Administration (for agents like PV-10):

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), the investigational agent is directly injected into the tumor.

    • The dosage is often calculated based on the tumor volume (e.g., 0.08 or 0.24 mL of PV-10 per cm³ of tumor).[2]

    • Control animals receive an equivalent volume of a placebo (e.g., Phosphate Buffered Saline).[2]

  • Systemic Administration (e.g., oral gavage):

    • The compound is formulated for oral administration.

    • A specific dose (e.g., 110 or 220 mg per kg of body weight) is administered to the mice, typically twice a week.[2]

    • The control group receives the vehicle solution following the same schedule.

Efficacy and Toxicity Assessment
  • Tumor Growth Monitoring: Tumor dimensions are measured at regular intervals (e.g., every 2-3 days) to track the response to treatment.

  • Body Weight and General Health: Animal body weight is monitored as an indicator of systemic toxicity. Any signs of distress or adverse effects are also recorded.

  • Endpoint: The experiment is typically terminated when tumors in the control group reach a maximum allowable size, or if treated animals show signs of significant toxicity. At the endpoint, tumors are often excised and weighed.

Visualizing Molecular Mechanisms and Experimental Designs

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Melicopicine This compound (Hypothetical Target) This compound->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G start Start: Human Cancer Cell Culture implant Subcutaneous Implantation in SCID Mice start->implant tumor_growth Tumor Growth to ~100 mm³ implant->tumor_growth randomize Randomization into Treatment & Control Groups tumor_growth->randomize treatment Administer this compound (or Vehicle Control) randomize->treatment Treatment Group randomize->treatment Control Group monitor Monitor Tumor Volume & Animal Weight treatment->monitor monitor->treatment Repeated Dosing endpoint Endpoint: Tumor Excision & Analysis monitor->endpoint

Caption: Experimental workflow for in vivo xenograft studies.

References

Comparative Analysis of Melicopicine and Other Quinoline Alkaloids in Anticancer and Antiplatelet Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of Melicopicine versus other quinoline alkaloids, supported by experimental data and mechanistic insights.

This compound, an acridone alkaloid belonging to the broader class of quinoline alkaloids, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound's performance against other notable quinoline alkaloids, focusing on two key areas of biological activity: anticancer and antiplatelet effects. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Anticancer Activity: A Quantitative Comparison

This compound has demonstrated cytotoxic effects against various cancer cell lines. A comparative analysis of its in vitro anticancer activity against prostate cancer cell lines, alongside other acridone alkaloids, is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

AlkaloidCancer Cell LineIC50 (µg/mL)IC50 (µM)¹
This compound PC-3M (Prostate)38.6117.2
LNCaP (Prostate)45.2137.2
NormelicopidinePC-3M (Prostate)12.541.5
LNCaP (Prostate)21.169.9
NormelicopinePC-3M (Prostate)35.4116.8
LNCaP (Prostate)42.8141.2
MelicopidinePC-3M (Prostate)>50>151.7
LNCaP (Prostate)>50>151.7
MelicopinePC-3M (Prostate)>50>156.1
LNCaP (Prostate)>50>156.1
CamptothecinVariousVaries (often nM range)Varies
EllipticineIMR-32 (Neuroblastoma)<1 µM<1
MCF-7 (Breast)~1 µM~1

¹ Molar concentrations were calculated from the provided µg/mL values and the respective molecular weights of the compounds.

Antiplatelet Activity: A Comparative Overview

AlkaloidInducerIC50 (µM)
PapaverineArachidonic Acid26.9 ± 12.2
BulbocapnineArachidonic Acid30.7 ± 5.4
BerberineCollagen33
Thrombin21
CurcuminArachidonic Acid37.5
Collagen60.9
ADP45.7
Spiramine C1PAF30
ADP56
Arachidonic Acid29.9
HarmaneCollagen113.7
HarmineCollagen132.9

Mechanisms of Action: Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these alkaloids is crucial for drug development.

Anticancer Mechanisms

Acridone alkaloids, including likely this compound, exert their anticancer effects through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Key signaling pathways implicated include:

  • ERK Pathway: Some acridone derivatives have been shown to inhibit cancer cell proliferation through the ERK (Extracellular signal-regulated kinase) pathway.[3]

  • JNK Pathway and Oxidative Stress: Certain dimeric acridone alkaloids induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and subsequent mitochondrial dysfunction.[4]

  • Apoptosis Induction: The apoptotic cascade is a common target. This can involve the activation of caspases, modulation of the Bcl-2 family of proteins, and DNA fragmentation.[5][6]

This compound This compound (Acridone Alkaloid) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ERK ERK Pathway Inhibition This compound->ERK JNK JNK Pathway Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation ERK->Proliferation

Anticancer Signaling Pathway of Acridone Alkaloids.
Antiplatelet Mechanisms

The antiplatelet effects of quinoline and related alkaloids are often attributed to their interference with key signaling pathways in platelet activation. While the specific mechanism for this compound is yet to be fully elucidated, common pathways targeted by similar alkaloids include:

  • Inhibition of Platelet Aggregation Inducers: Many alkaloids inhibit platelet aggregation induced by agonists such as adenosine diphosphate (ADP), collagen, and arachidonic acid (AA).[7][8][9]

  • PI3K/Akt Pathway: This pathway is crucial for signal transduction in platelets, and its inhibition by certain alkaloids can lead to reduced platelet activation.

  • cAMP/PKA Signaling: An increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which activates Protein Kinase A (PKA), is a well-known mechanism for inhibiting platelet function.[10]

cluster_platelet Platelet Agonists Agonists (Collagen, ADP, AA) Receptors Surface Receptors Agonists->Receptors PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt Aggregation Platelet Aggregation PI3K_Akt->Aggregation cAMP ↑ cAMP cAMP->Aggregation Inhibition Alkaloids Quinoline Alkaloids Alkaloids->PI3K_Akt Inhibition Alkaloids->cAMP Stimulation

General Antiplatelet Signaling Pathways of Alkaloids.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density.
  • Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][11][12]

2. Compound Treatment:

  • A series of dilutions of the test compound (e.g., this compound) are prepared in culture medium.
  • The medium from the wells is replaced with the medium containing the different concentrations of the test compound.
  • Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).[1][11]

3. MTT Addition and Incubation:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1][12]
  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]

4. Solubilization and Absorbance Measurement:

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1]
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the control wells.
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Test Compound\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solubilizer [label="Add Solubilization\nSolution", fillcolor="#FBBC05", fontcolor="#202124"]; Read_Absorbance [label="Measure Absorbance\n(~570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Seed; Seed -> Incubate1; Incubate1 -> Add_Compound; Add_Compound -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Add_Solubilizer; Add_Solubilizer -> Read_Absorbance; Read_Absorbance -> Analyze; }

Workflow for the MTT Cytotoxicity Assay.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This protocol describes the "gold standard" method for assessing platelet aggregation.[2][3][4][13][14]

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[3][13]
  • The blood is centrifuged at a low speed (e.g., 200 x g for 10-15 minutes) to separate the PRP (supernatant) from red and white blood cells.[3][13]
  • Platelet-Poor Plasma (PPP) is prepared by centrifuging a separate aliquot of blood at a high speed (e.g., 2000 x g for 15 minutes) to serve as a blank.[3]

2. Assay Procedure:

  • The aggregometer cuvettes are pre-warmed to 37°C.
  • Aliquots of PRP are placed in the aggregometer cuvettes with a magnetic stir bar.
  • The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
  • The test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a short period.
  • A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.

3. Data Acquisition and Analysis:

  • As platelets aggregate, the light transmission through the PRP increases, and this change is recorded over time.
  • The maximum percentage of aggregation is determined from the aggregation curve.
  • The IC50 value is calculated by performing a dose-response curve with varying concentrations of the test compound.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect_Blood [label="Collect Whole Blood\n(with Anticoagulant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_PRP [label="Prepare Platelet-Rich\nPlasma (PRP) by\nLow-Speed Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_PPP [label="Prepare Platelet-Poor\nPlasma (PPP) by\nHigh-Speed Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Calibrate [label="Calibrate Aggregometer\nwith PRP and PPP", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Compound [label="Incubate PRP with\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Agonist [label="Add Platelet Agonist\n(e.g., ADP, Collagen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record_Aggregation [label="Record Light\nTransmission Over Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Aggregation\nand IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Collect_Blood; Collect_Blood -> Prepare_PRP; Collect_Blood -> Prepare_PPP; Prepare_PRP -> Calibrate; Prepare_PPP -> Calibrate; Calibrate -> Incubate_Compound; Incubate_Compound -> Add_Agonist; Add_Agonist -> Record_Aggregation; Record_Aggregation -> Analyze; }

Workflow for the Light Transmission Aggregometry Assay.

References

A Comparative Analysis of the Cytotoxic Effects of Melicopicine and Established Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of the cytotoxic effects of Melicopicine, a natural acridone alkaloid, against established chemotherapy agents Doxorubicin, Cisplatin, and Paclitaxel. This guide synthesizes cytotoxicity data, details experimental methodologies, and visualizes the known signaling pathways of these compounds, offering a valuable resource for researchers and professionals in drug development.

Executive Summary

This compound, an acridone alkaloid isolated from Zanthoxylum simulans, has demonstrated cytotoxic effects against prostate cancer cell lines. While research on this compound is in its early stages compared to the extensive clinical history of Doxorubicin, Cisplatin, and Paclitaxel, this comparison aims to contextualize its potential as an anticancer agent. The established drugs exhibit broad-spectrum cytotoxicity across various cancer types through well-defined mechanisms of action, including DNA damage and microtubule disruption. The available data for this compound suggests a potential for inducing apoptosis, a common mechanism among anticancer agents.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound and the established chemotherapy drugs against various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.

DrugCancer Cell LineIC50 Value (µM)Exposure Time (hours)
This compound PC-3M (Prostate)12.5 (µg/mL)Not Specified
LNCaP (Prostate)21.1 (µg/mL)Not Specified
Doxorubicin A549 (Lung)1.548
HeLa (Cervical)1.048
LNCaP (Prostate)0.2548
PC3 (Prostate)8.048
MCF-7 (Breast)~0.44 - 1.2548 - 72
HepG2 (Liver)~12.1824
Cisplatin A549 (Lung)~7.49 - 10.9124 - 48
HeLa (Cervical)Varies widely48 - 72
MCF-7 (Breast)Varies widely48 - 72
HepG2 (Liver)Varies widely48 - 72
Paclitaxel Various Human Tumor Cell Lines0.0025 - 0.007524
NSCLC (Lung)~9.424
SCLC (Lung)~2524
Ovarian Carcinoma Cell Lines0.0004 - 0.0034Not Specified

Note: The IC50 values for this compound are reported in µg/mL. To convert to µM, the molecular weight of this compound (329.35 g/mol ) is required. The provided values for established chemotherapy drugs are approximate and can vary based on experimental conditions.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these compounds are mediated through distinct molecular mechanisms, ultimately leading to cell cycle arrest and apoptosis.

This compound and Acridone Alkaloids

While the specific signaling pathway for this compound is not yet fully elucidated, studies on related acridone alkaloids suggest that they can induce apoptosis. Some dimeric acridone alkaloids have been shown to increase intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the JNK signaling pathway, which in turn triggers apoptosis[1].

Established Chemotherapy Drugs

Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription. This leads to DNA double-strand breaks and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species, contributing to its cardiotoxicity. The p53 tumor suppressor protein plays a crucial role in mediating doxorubicin-induced apoptosis.

Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily with purine bases. These adducts create cross-links within and between DNA strands, distorting the DNA structure and interfering with replication and transcription. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. The activation of the p53 pathway is a key event in cisplatin-induced cell death.

Paclitaxel: This taxane promotes the polymerization of tubulin, leading to the formation of abnormally stable microtubules. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is essential for mitotic spindle formation and chromosome segregation during cell division. The cell cycle is arrested in the G2/M phase, ultimately triggering apoptosis.

Experimental Protocols

The determination of cytotoxicity is commonly performed using in vitro cell-based assays. The following is a generalized workflow for a typical cytotoxicity assay, such as the MTT assay.

General Cytotoxicity Assay Workflow

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis Mito Mitochondrial Damage ROS->Mito Mito->Apoptosis Cisplatin_Pathway Cis Cisplatin DNA_Adducts DNA Adducts (Intra- and Interstrand Cross-links) Cis->DNA_Adducts Replication_Block Replication/Transcription Blockage DNA_Adducts->Replication_Block DDR DNA Damage Response Replication_Block->DDR p53_MAPK p53 & MAPK Activation DDR->p53_MAPK Apoptosis Apoptosis p53_MAPK->Apoptosis Paclitaxel_Pathway Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Analysis of the Bioactivity of Synthetic Versus Naturally Sourced Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melicopicine, a furoquinoline alkaloid, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of the bioactivity of naturally sourced this compound, primarily found in plants of the Melicope genus, and synthetic analogs. Direct comparative studies on the bioactivity of purified natural this compound versus its synthetic counterpart are currently limited in publicly available research. Therefore, this guide presents a review of the bioactivity of extracts from Melicope species known to contain this compound and compares this with the reported bioactivity of synthetic compounds that share structural similarities with this compound, such as quinolones, chalcones, and flavonoids. This indirect comparison aims to provide researchers with a valuable overview of the existing data to inform future research and drug development efforts.

Introduction

This compound is a natural product found in various plant species, particularly within the Rutaceae family, genus Melicope.[1][2] Traditional medicine has utilized plants from this genus for a variety of ailments, including fever, inflammation, and infections.[3][4][5][6] Modern scientific investigation has focused on elucidating the specific bioactive compounds responsible for these effects, with this compound being a compound of interest.

The synthesis of this compound and its analogs offers a potential route to produce this compound in a controlled and scalable manner, overcoming the limitations of natural sourcing, such as low abundance and complex purification processes. Understanding the comparative bioactivity of natural versus synthetic forms is crucial for its development as a potential therapeutic agent. This guide summarizes the available data on the anticancer, anti-inflammatory, and antimicrobial activities of both natural extracts containing this compound and synthetic analogs.

Data Presentation: A Comparative Overview

Due to the absence of direct comparative studies, this section presents a compilation of bioactivity data from two distinct sources:

  • Naturally Sourced: Data from extracts of Melicope species, which contain a mixture of phytochemicals including this compound.

  • Synthetic Analogs: Data from synthetic compounds that are structurally related to this compound.

It is critical to note that the bioactivity of natural extracts reflects the synergistic or antagonistic effects of all constituent compounds, not just this compound.

Anticancer Activity
Compound/Extract Source Cell Line(s) Bioassay IC50/GI50 Value Reference(s)
Melicope ptelefolia leaf extract (Hexane)NaturalMDA-MB-231 (Breast), HCT116 (Colorectal)MTT Assay57.81 ± 3.49 µg/mL, 58.04 ± 0.96 µg/mL[7]
Melicope ptelefolia leaf extract (Ethyl Acetate)NaturalHCT116 (Colorectal)MTT Assay64.69 ± 0.72 µg/mL[7]
Melicope lunu-ankenda leaf extractNaturalHepG2 (Liver)MTT Assay20.33 ± 1.5 µg/mL (48h), 13.7 ± 2.1 µg/mL (72h)[5]
Synthetic Chalcone Derivative (Compound 5)SyntheticSCC-25 (Squamous Cell Carcinoma)Cytotoxicity Assay17.9 µM[8]
Synthetic Allicin Analog (Compound 3h)SyntheticMDA-MB-468, MCF-7 (Breast)Cytotoxicity AssayNot specified, but showed significant activity[9]
Synthetic Quinolone Derivative (Compound 10d)SyntheticVariousGI50Mean log GI50 of -4.67[10]
Anti-inflammatory Activity
Compound/Extract Source Model/Assay Endpoint IC50 Value/Effect Reference(s)
Melicope accedens methanol extractNaturalLPS-stimulated RAW264.7 cellsNO, PGE2, iNOS, IL-1β, COX-2 productionInhibition observed[4]
Melicope ptelefolia leaf extractNaturalLPS/IFN-γ-stimulated BV2 cellsNO productionIC50: 12.25 to 36.48 µmol·L⁻¹ for isolated compounds[11]
Synthetic Chalcone Derivative (Compound 1)SyntheticfMLP/CB-stimulated rat neutrophilsβ-glucuronidase & lysozyme releaseIC50 = 1.6 ± 0.2 µM & 1.4 ± 0.2 µM[12]
Synthetic Chalcone Derivative (Compound 11)SyntheticLPS-stimulated N9 microglial cellsNO formationIC50 = 0.7 ± 0.06 µM[12]
Synthetic Chalcone Derivative (Ch15, Ch31, Ch35)SyntheticLPS-treated RAW 264.7 cellsNO productionIC50s: 7.1-9.6 µM[3]
Synthetic Pyridazine Derivative (Compound 6b)SyntheticCOX-2 Enzyme AssayCOX-2 InhibitionIC50 = 0.18 µM[13]
Antimicrobial Activity
Compound/Extract Source Microorganism(s) Bioassay MIC Value Reference(s)
Melicope lunu-ankenda compoundsNaturalBacillus subtilis, Staphylococcus aureusBroth Microdilution62.5 - 250 µg/mL[5]
Synthetic Flavonoid (Compound 5c)SyntheticBacillus subtilis, Staphylococcus aureusBroth Microdilution0.12 µg/mL, 0.48 µg/mL[4]
Synthetic Flavonoid (Compound 5d)SyntheticCandida kruseiBroth Microdilution3.9 µg/mL[4]
Synthetic Quinolone Derivative (Compound 5d)SyntheticMRSA, S. aureusBroth Microdilution16 nM[14]
Synthetic Quinolone Derivative (Compound 5i)SyntheticMRSA, S. aureusBroth Microdilution0.125 µM[14]

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Melicope extracts and related synthetic analogs appear to exert their effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anticancer Effects: Apoptosis Induction

Several studies suggest that the anticancer activity of compounds similar to this compound is mediated through the induction of apoptosis. This often involves the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Melicopicine_Analogs This compound & Analogs Bax Bax Melicopicine_Analogs->Bax Upregulates Bcl2 Bcl-2 Melicopicine_Analogs->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed apoptotic pathway initiated by this compound and its analogs.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory properties of Melicope extracts and related synthetic compounds are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][15][16][17]

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Degrades NFkB_IkB->NFkB DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription Melicopicine_Analogs This compound & Analogs Melicopicine_Analogs->MAPK_Pathway Melicopicine_Analogs->IKK

Fig. 2: Inhibition of NF-κB and MAPK pathways by this compound and its analogs.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][14][18][19]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes, thus resulting in its accumulation within healthy cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound extract or synthetic analog) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Fig. 3: General workflow for the MTT assay.
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This assay measures the activity of the NF-κB transcription factor.[5][6][12][20][21]

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of its substrate, luciferin.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T or RAW264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α) to activate the NF-κB pathway.

  • Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Broth Microdilution Assay for Antimicrobial Activity

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4][8][11][15]

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

  • MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no bacterial growth on the agar is the MBC.

Discussion and Future Directions

Future research should focus on:

  • Isolation and Bioactivity Testing of Pure Natural this compound: This will provide a crucial baseline for comparison.

  • Total Synthesis of this compound and Bioactivity Evaluation: A direct comparison with the natural compound will be possible.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a wider range of this compound analogs will help to identify the key structural features responsible for its bioactivity and to optimize its therapeutic potential.

  • In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is necessary.

Conclusion

While a direct comparison of the bioactivity of synthetic versus naturally sourced this compound is not yet possible due to a lack of specific data, this guide provides a comprehensive overview of the current state of knowledge. Both natural extracts containing this compound and synthetic analogs demonstrate significant biological activities in vitro. The data presented here, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, stimulating further investigation into the therapeutic potential of this compound.

References

Cross-Validation of Analytical Methods for Melicopicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Melicopicine, an acridone alkaloid with potential pharmacological activities. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, including plant extracts and biological fluids, which is essential for phytochemical analysis, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of common analytical techniques that can be applied to this compound analysis.

Comparison of Analytical Method Performance

ParameterHPLC-UVUPLC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL5 - 15 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 5%< 15%< 10%
Specificity Moderate to HighVery HighLow
Sample Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related acridone alkaloids and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions (Exemplary):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm and 310 nm for acridone alkaloids).

  • Injection Volume: 10 µL

Sample Preparation (Plant Extract):

  • Accurately weigh the dried plant powder.

  • Extract with methanol using ultrasonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as plasma for pharmacokinetic studies.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Data acquisition and analysis software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample.

UPLC-MS/MS Conditions (Exemplary):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (C18H19NO5, MW: 329.35), the precursor ion would be [M+H]+ at m/z 330.1. Product ions would be determined from fragmentation.

  • Injection Volume: 5 µL

Sample Preparation (Plasma):

  • To 100 µL of plasma, add the internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Inject the supernatant into the UPLC-MS/MS system.

Validation Parameters to be Assessed:

  • Selectivity, Linearity, Range, Accuracy, Precision (intra- and inter-day), LLOQ, Matrix Effect, Recovery, and Stability (freeze-thaw, short-term, long-term, and post-preparative).

UV-Vis Spectrophotometry

This method is a simpler, more accessible technique suitable for the estimation of total acridone alkaloid content, or for the quantification of this compound in simple mixtures where interfering substances are minimal.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol (UV grade)

  • This compound reference standard

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Dissolve the this compound reference standard in methanol and scan the solution from 200-400 nm to determine the λmax.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in methanol at different known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in methanol at a concentration expected to fall within the range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample using the equation of the calibration curve.

Validation Parameters to be Assessed:

  • Linearity, Range, Accuracy, Precision, LOD, and LOQ.

Visualizations

The following diagrams illustrate the logical workflow for the analytical method validation process and a typical experimental workflow for sample analysis.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report routine_use Implement for Routine Analysis validation_report->routine_use

Caption: Workflow for Analytical Method Validation.

Sample_Analysis_Workflow sample_collection Sample Collection (e.g., Plant Material, Plasma) sample_prep Sample Preparation (Extraction / Protein Precipitation) sample_collection->sample_prep data_acquisition Data Acquisition (Chromatographic Run / Spectro Reading) sample_prep->data_acquisition instrument_setup Instrument Setup & System Suitability instrument_setup->data_acquisition data_processing Data Processing (Peak Integration / Absorbance Measurement) data_acquisition->data_processing quantification Quantification (Using Calibration Curve) data_processing->quantification result_reporting Result Reporting quantification->result_reporting

Caption: General Workflow for Sample Analysis.

Unveiling the Anticancer Potential of Melicopicine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of melicopicine analogs, detailing their structure-activity relationships (SAR) in the context of anticancer activity. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological processes.

This compound, a natural acridone alkaloid, has emerged as a promising scaffold for the development of novel anticancer agents. Its rigid, planar structure provides a unique framework for chemical modification, allowing for the systematic exploration of how different functional groups influence its biological activity. This guide synthesizes findings from various studies to elucidate the SAR of this compound analogs, offering valuable insights for the rational design of more potent and selective cancer therapeutics.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundStructureCell LineIC50 (µM)Key Structural Features
1,3,4-Trimethoxy-10-methylacridin-9-one An isomer of a this compound analogMCF-7 (Breast)5.31[1]Trimethoxy substitution on the A-ring, N-methylation
Glyfoline Analog (1-hydroxy derivative) General structure of a 1-hydroxy-9-acridoneHL-60 (Leukemia)More active than 1-OMe derivative[2]Presence of a hydroxyl group at C-1
Buxifoliadine E An acridone alkaloidLNCaP (Prostate), HepG2 (Liver), SH-SY5Y (Neuroblastoma), HT29 (Colon)Potent activity reported[3]Specific substitution pattern on the acridone core
Citbismine-E Dimeric acridone alkaloidHL-60 (Leukemia)Potent apoptosis inducer[4]Dimeric structure

Structure-Activity Relationship Insights:

Early SAR studies on acridone alkaloids have revealed several key structural features that govern their cytotoxic activity:

  • Substitution on the A-ring: The presence and nature of substituents on the A-ring of the acridone core significantly impact cytotoxicity. For instance, studies on glyfoline analogs have shown that 1-hydroxy-9-acridones are more potent than their 1-methoxy counterparts against human leukemia HL-60 cells.[2]

  • N-alkylation: The substitution at the nitrogen atom of the acridone ring is crucial for activity. For example, the replacement of the N-methyl group in glyfoline with an NH or a larger alkyl chain resulted in a dramatic reduction or total loss of cytotoxicity.[2]

  • Specific Methoxy and Hydroxy Group Positioning: Research on acridone alkaloids from Atalantia monophylla suggests that a methoxy group at position 3 may diminish cytotoxic activity, while a methyl group at the N-10 position appears to enhance it.[3]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs typically involves cell-based assays that measure cell viability or proliferation after treatment with the compounds. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Testing

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7, HeLa) are harvested and counted.
  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
  • The culture medium from the wells is carefully removed, and 100 µL of the medium containing the test compound at different concentrations is added to the respective wells.
  • Control wells containing medium with the solvent (e.g., DMSO) at the same concentration as the highest compound concentration and wells with medium only (blank) are also included.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed without disturbing the formazan crystals.
  • 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
  • The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:
  • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Molecular Mechanisms

The anticancer activity of acridone alkaloids, including this compound analogs, is often attributed to their ability to interfere with critical cellular processes and signaling pathways.

General Workflow for SAR Studies of this compound Analogs

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis cluster_mechanistic Mechanism of Action Studies This compound This compound Scaffold Analog_Synthesis Chemical Modification (e.g., substitution, alkylation) This compound->Analog_Synthesis Analog_Library Library of this compound Analogs Analog_Synthesis->Analog_Library Characterization Structural Characterization (NMR, MS, etc.) Analog_Library->Characterization Cytotoxicity_Assay In Vitro Cytotoxicity Assays (e.g., MTT Assay) Analog_Library->Cytotoxicity_Assay Characterization->Cytotoxicity_Assay Cancer_Cell_Lines Panel of Cancer Cell Lines Cytotoxicity_Assay->Cancer_Cell_Lines IC50_Determination IC50 Value Determination Cancer_Cell_Lines->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Lead_Identification->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Pathway_Analysis

Caption: General workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Apoptosis Induction via ROS and JNK Signaling

Studies on dimeric acridone alkaloids, such as citbismine-E, have shed light on a potential mechanism of action that may be relevant to this compound analogs. Citbismine-E has been shown to be a potent inducer of apoptosis in human myeloid leukemia HL-60 cells.[4] This process is mediated by the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.

Apoptosis_Pathway Melicopicine_Analog This compound Analog (e.g., Citbismine-E) ROS Increased Reactive Oxygen Species (ROS) Melicopicine_Analog->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by certain acridone alkaloids.

This guide highlights the current understanding of the structure-activity relationships of this compound analogs as potential anticancer agents. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development. Further systematic studies on a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to design novel, highly effective anticancer drugs.

References

Unraveling the Biological Targets of Melicopicine: A Comparative Analysis Guided by Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific experimental studies confirming the biological targets of melicopicine through molecular docking. While the acridone alkaloid family, to which this compound belongs, has demonstrated significant potential as a source of therapeutic agents, particularly in oncology and inflammatory diseases, direct evidence elucidating the precise molecular interactions of this compound remains elusive. This guide, therefore, aims to provide a comparative framework by examining the experimentally determined biological activities of this compound in the context of molecular docking studies performed on structurally related acridone alkaloids with similar therapeutic potential.

This compound, a natural compound isolated from various plant species of the Rutaceae family, has been the subject of preliminary investigations suggesting its potential as a cytotoxic and anti-inflammatory agent. However, the specific cellular machinery with which it interacts to exert these effects has not been conclusively identified. Molecular docking, a powerful computational tool, is instrumental in predicting the binding affinity and orientation of a small molecule, such as this compound, to the active site of a target protein. This in silico approach can provide valuable insights into the mechanism of action and guide further experimental validation.

In the absence of direct molecular docking studies on this compound, this guide will explore the known biological effects of this compound and draw parallels with other acridone alkaloids that have been investigated using computational methods. This comparative approach will shed light on the potential biological targets of this compound and highlight the experimental methodologies required for their definitive confirmation.

Experimentally Observed Biological Activities of this compound

While specific molecular targets are yet to be confirmed, preliminary in vitro studies have indicated that this compound exhibits biological activities that are characteristic of other acridone alkaloids. These activities provide clues to its potential mechanisms of action and, by extension, its likely biological targets.

Table 1: Summary of Reported Biological Activities of this compound

Biological ActivityObserved EffectPotential Implication
Cytotoxicity Inhibition of cancer cell proliferationAnticancer potential
Anti-inflammatory Reduction of inflammatory markersTreatment of inflammatory disorders

Note: The quantitative data (e.g., IC50 values) for these activities are not consistently reported in the available literature, precluding a detailed quantitative comparison.

Comparative Analysis with Other Acridone Alkaloids: Insights from Molecular Docking

To bridge the knowledge gap regarding this compound's specific targets, we can examine molecular docking studies conducted on other acridone alkaloids that have demonstrated similar cytotoxic and anti-inflammatory properties. These studies provide a theoretical framework for how this compound might interact with key cellular proteins.

Anticancer Activity: Targeting DNA and Topoisomerases

Many acridone alkaloids exert their cytotoxic effects by intercalating with DNA or inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.

Table 2: Molecular Docking Studies of Acridone Alkaloids with Potential Anticancer Targets

Acridone AlkaloidTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
AcronycineTopoisomerase I-8.5Asp533, Arg364Fictitious Example
GlycomaurinDNA (minor groove)-7.9A-T rich regionsFictitious Example

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the type of information derived from molecular docking studies and does not represent actual published data for these specific compounds.

The workflow for such a molecular docking study is outlined below:

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Retrieve Protein Structure (PDB) Docking Perform Molecular Docking PDB->Docking Ligand Prepare Ligand Structure (this compound) Ligand->Docking Scoring Calculate Binding Affinity Docking->Scoring Analysis Analyze Binding Interactions Scoring->Analysis Validation Experimental Validation Analysis->Validation G cluster_inhibition Potential Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression promotes

The Synergistic Potential of Natural Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the enhanced therapeutic effects of natural compounds in combination, with a focus on Curcumin, Quercetin, and Resveratrol as illustrative examples. While the primary focus of this guide was intended to be Melicopicine, the currently available scientific literature lacks sufficient data on its synergistic interactions. Therefore, we pivot to well-documented natural compounds to elucidate the principles and methodologies of synergistic research.

The concurrent use of multiple bioactive compounds can result in a therapeutic effect that is greater than the sum of the individual effects of each compound. This phenomenon, known as synergy, is a cornerstone of phytotherapy and is of growing interest in modern drug development.[1][2][3] By combining natural compounds, researchers aim to enhance therapeutic efficacy, reduce dosage and associated toxicity, and overcome drug resistance.[3] This guide provides a comparative overview of the synergistic effects of three widely studied natural compounds—Curcumin, Quercetin, and Resveratrol—and outlines the experimental protocols used to evaluate these interactions.

Case Study 1: Curcumin - A Potent Synergizer

Curcumin, the active component of turmeric, is a polyphenol known for its anti-inflammatory, antioxidant, and anticancer properties.[4][5] Its therapeutic potential is often limited by poor bioavailability. However, when combined with other compounds, its efficacy can be significantly enhanced.

A notable example is the synergy between curcumin and piperine, an alkaloid from black pepper. Piperine is known to enhance the bioavailability of curcumin. Studies have shown that this combination can synergistically improve pain-like behaviors in animal models.[6] In one study, the combination of curcumin and piperine exhibited a greater inhibitory effect on acetylcholinesterase (AChE) with an IC50 of 62.81 ± 0.01 μg/ml, compared to curcumin (134.5 ± 0.06 μg/ml) or piperine (76.6 ± 0.08 μg/ml) alone.[7] This combination also demonstrated synergistic effects in protecting neuronal cells from Aβ-induced damage.[7]

Furthermore, curcumin has been shown to act synergistically with conventional antibiotics like meropenem against carbapenem-resistant Klebsiella pneumoniae.[4] In an in vitro model of osteoarthritis, curcumin displayed synergistic anti-inflammatory effects when combined with flavocoxid, a mixture of baicalin and catechin, and with β-caryophyllene.[5][8]

Quantitative Analysis of Curcumin Synergy
Combination Model Observed Effect Quantitative Data (Example)
Curcumin + PiperineIn vitro AChE InhibitionEnhanced enzyme inhibitionIC50: 62.81 µg/mL (combo) vs. 134.5 µg/mL (Curcumin) & 76.6 µg/mL (Piperine)[7]
Curcumin + PiperineMouse Model of PainSynergistic antinociceptive effectExperimental ED50: 5.9 mg/kg vs. Theoretical ED50: 44.9 mg/kg[6]
Curcumin + MeropenemCarbapenem-resistant K. pneumoniaeSynergistic antibacterial effectSynergistic effects observed in 12 of 39 isolates based on FICI[4]
Curcumin + FlavocoxidIn vitro Osteoarthritis ModelSynergistic reduction of IL-1β expressionSynergistic action observed for the reduction of the inflammatory phenotype[5][8]
Experimental Protocol: Checkerboard Microdilution Assay

The synergistic effect of curcumin and meropenem was determined using the checkerboard liquid microdilution method. This technique involves preparing serial dilutions of two compounds in a microtiter plate to test various concentration combinations against a bacterial inoculum. The Fractional Inhibitory Concentration Index (FICI) is then calculated to determine the nature of the interaction.

Case Study 2: Quercetin - A Versatile Flavonoid

Quercetin is a flavonoid found in many fruits and vegetables, known for its antioxidant and anti-cancer properties.[9] Research has demonstrated its ability to act synergistically with other natural compounds and conventional chemotherapeutic drugs.

For instance, a study on the neuroprotective effects of epicatechin and quercetin showed that their combination synergistically attenuated oxygen-glucose deprivation-induced neuronal cell death.[10] This was attributed to the activation of convergent mitochondrial signaling pathways.[10] Quercetin has also been found to work in synergy with chemotherapeutic agents like cisplatin and doxorubicin in various cancer cell lines.[3]

However, not all combinations with quercetin result in synergy. A study on the interaction between quercetin and catechin in vascular smooth muscle found their effects to be additive rather than synergistic.[11]

Quantitative Analysis of Quercetin Synergy
Combination Model Observed Effect Quantitative Data (Example)
Quercetin + EpicatechinMouse Cortical Neurons (OGD)Synergistic neuroprotectionE+Q (0.3µM) preserved spare respiratory capacity after OGD, unlike individual compounds[10]
Quercetin + LycopeneHUVEC cells (Oxidative Stress)Synergistic protection against oxidative stressQuercetin-lycopene combination showed a stronger ability to stabilize SIRT1[12]
Quercetin + CisplatinHuman Malignant Mesothelioma Cell LineSynergistic anticancer effectEnhanced growth inhibition and apoptosis[3]
Signaling Pathway: Quercetin and Epicatechin Neuroprotection

The synergistic neuroprotection by quercetin and epicatechin involves the convergence of Akt and Ca2+-mediated signaling pathways on nitric oxide synthase (NOS) and cAMP response element-binding protein (CREB). This leads to enhanced mitochondrial performance and the expression of pro-survival genes.

Quercetin_Epicatechin_Synergy Quercetin Quercetin Akt Akt Quercetin->Akt Epicatechin Epicatechin CaMKK CaMKK Epicatechin->CaMKK NOS NOS Akt->NOS CaMKK->NOS CREB CREB NOS->CREB Mitochondrial_Biogenesis Mitochondrial Biogenesis CREB->Mitochondrial_Biogenesis Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival

Caption: Convergent signaling of Quercetin and Epicatechin.

Case Study 3: Resveratrol - A Stilbenoid with Synergistic Promise

Resveratrol, a natural stilbenoid found in grapes and berries, has been investigated for its chemopreventive and therapeutic properties. It has been shown to act synergistically with various anticancer agents.

In human promyelocytic leukemia (HL-60) cells, resveratrol demonstrated synergistic effects with Ara-C and tiazofurin, both of which are antimetabolites used in chemotherapy.[13] The mechanism involves the inhibition of ribonucleotide reductase (RR) by resveratrol, leading to a decrease in dNTP pools, which enhances the efficacy of the other drugs.[13]

Furthermore, resveratrol has been shown to synergistically enhance the anticancer effects of cisplatin and carboplatin in A549 lung adenocarcinoma cells, with combination therapies showing lower IC50 values than the individual drugs.[14]

Quantitative Analysis of Resveratrol Synergy
Combination Model Observed Effect Quantitative Data (Example)
Resveratrol + Ara-CHL-60 Leukemia CellsSynergistic growth inhibition and apoptosisSynergistic effects observed in growth inhibition, apoptosis, and clonogenic assays
Resveratrol + CisplatinA549 Lung Cancer CellsEnhanced growth inhibitionIC50: 15.09 ± 0.71 µM (combo) vs. higher values for individual compounds
Resveratrol + CarboplatinA549 Lung Cancer CellsEnhanced growth inhibitionIC50: 21.72 ± 1.9 µM (combo) vs. higher values for individual compounds[14]
Experimental Workflow: Assessing Synergy in Cancer Cells

The following workflow is a generalized representation of how the synergistic effects of a natural compound like resveratrol with a chemotherapeutic agent are typically evaluated.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., A549) Treatment Treatment with: - Natural Compound (e.g., Resveratrol) - Chemotherapeutic (e.g., Cisplatin) - Combination Cell_Culture->Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Akt/mTOR) Treatment->Pathway_Analysis IC50 Determine IC50 Values MTT_Assay->IC50 Synergy_Analysis Synergy Analysis (e.g., Combination Index) IC50->Synergy_Analysis Conclusion Conclusion on Synergy Synergy_Analysis->Conclusion Apoptosis_Assay->Conclusion Pathway_Analysis->Conclusion

Caption: Workflow for evaluating synergistic anticancer effects.

General Experimental Protocols for Synergy Assessment

Combination Index (CI) Method: This is a widely used method to quantify drug synergism based on the median-effect equation. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Isobolographic Analysis: This graphical method involves plotting the concentrations of two drugs that produce a specific effect (e.g., 50% inhibition). The line connecting these points is the line of additivity. Data points falling below this line indicate synergy, while points above it indicate antagonism.

Conclusion

The study of synergistic interactions between natural compounds holds immense potential for the development of novel and more effective therapeutic strategies. As demonstrated by the examples of curcumin, quercetin, and resveratrol, these combinations can lead to enhanced efficacy in various disease models, including cancer and neurodegenerative disorders. While specific data on the synergistic effects of this compound are not yet widely available, the established methodologies and positive outcomes from studies on other natural compounds provide a clear roadmap for future research into this and other promising, yet understudied, molecules. A systematic investigation into the synergistic potential of such compounds is crucial for unlocking their full therapeutic value.

References

Comparative Metabolomics of Melicopicine-Treated Cells: A Dearth of Direct Evidence and a Look at the Broader Acridone Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the metabolic effects of the natural compound Melicopicine, a comprehensive review of existing literature reveals a significant gap: there are currently no published studies on the comparative metabolomics of cells treated with this specific acridone alkaloid. While the core request of this guide was to provide a detailed comparison of this compound's metabolic impact against other agents, the absence of such specific data necessitates a broader approach. This guide will, therefore, provide a contextual overview of this compound, summarize the known biological activities of the wider acridone alkaloid family to which it belongs, and present generalized experimental protocols and potential signaling pathways that may be relevant for future investigations into this compound's mechanism of action.

This compound: An Overview

This compound is a naturally occurring acridone alkaloid. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a core acridin-9(10H)-one structure. These compounds are known to possess a range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] While specific metabolomic data for this compound is unavailable, understanding the effects of other acridone alkaloids can provide valuable insights into its potential mechanisms of action.

Biological Activities of Acridone Alkaloids: A Comparative Summary

While direct metabolomic comparisons are not possible for this compound, a review of related acridone alkaloids reveals a consistent theme of cytotoxic and antiproliferative effects on cancer cells. The mechanisms often involve the induction of apoptosis and interference with key signaling pathways. The following table summarizes the observed biological activities of several acridone alkaloids.

Acridone AlkaloidCell Line(s)Observed Biological ActivitiesReference(s)
Various Acridone Alkaloids LNCaP (prostate cancer)Inhibition of cell proliferation through the ERK pathway.[1]
Atalaphyllidine, 5-hydroxy-N-methylseverifoline, Atalaphyllinine, des-N-methylnoracronycine Various cancer and normal human cell linesPotent antiproliferative activity against tumor cell lines with weak cytotoxicity on normal human cell lines.[2]
Citbismine-E HL-60 (human myeloid leukemia)Induction of apoptosis via increased intracellular reactive oxygen species (ROS), decreased mitochondrial membrane potential, and activation of caspase-9 and -3.[3]
Gravacridonetriol, Gravacridonediol monomethyl ether L5178 (murine lymphoma)Increased the antiproliferative effect of doxorubicin and decreased Pgp mRNA levels, suggesting a role in overcoming multidrug resistance.[4]
Various Acridone Alkaloids PC-3M and LNCaP (prostate cancer)Potential cytotoxicity against prostate cancer cell lines.[5]

Experimental Protocols: A General Approach to Assessing Cytotoxicity

Given the focus on cytotoxic effects in the literature for acridone alkaloids, a common experimental approach involves assessing cell viability and proliferation. The following is a generalized protocol for a cytotoxicity assay, which would be a foundational experiment for any future metabolomic studies on this compound.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, HepG2) in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., an acridone alkaloid) and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effects of the compound.

Potential Signaling Pathways of Acridone Alkaloids

Based on studies of related compounds, acridone alkaloids may exert their effects by modulating key cellular signaling pathways involved in cell survival and death. The diagram below illustrates a generalized apoptotic pathway that could be activated by an acridone alkaloid, leading to cancer cell death.

Acridone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway Acridone Alkaloid Acridone Alkaloid ROS Generation ROS Generation Acridone Alkaloid->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Mitochondrial Dysfunction->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Generalized apoptotic pathway induced by acridone alkaloids.

Future Directions and Conclusion

The absence of specific metabolomic data for this compound highlights a significant opportunity for future research. A comparative metabolomics study of cells treated with this compound versus other known anticancer agents or other acridone alkaloids would be invaluable for elucidating its precise mechanism of action and identifying potential metabolic vulnerabilities that could be exploited for therapeutic purposes. Such a study would likely involve techniques like mass spectrometry-based metabolomics to profile changes in intracellular and extracellular metabolites.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel or less-common compounds like Melicopicine is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a cautious and informed approach based on general principles of hazardous waste management is paramount. This compound, an acridone alkaloid, should be handled as a potentially hazardous substance due to its bioactive nature and classification as a potential endocrine disruptor.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following procedural guidance is based on established best practices for the disposal of research chemicals with unknown or potential hazards.

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).

    • Do not mix this compound waste with other waste streams unless compatibility is certain.[1] Incompatible chemicals can react violently or produce toxic fumes.[2]

  • Waste Segregation and Containerization:

    • Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable hazardous waste container. Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

  • Labeling:

    • Properly label all waste containers with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include any known hazard information (e.g., "Potentially Bioactive," "Potential Endocrine Disruptor").

    • Note the date of waste generation.

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[2]

    • This area should be secure, away from general laboratory traffic, and clearly marked.

    • Ensure incompatible waste types are segregated within the storage area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]

    • Follow all institutional procedures for waste manifest documentation and hand-off.

    • Never dispose of this compound waste down the drain or in the regular trash.[3][4]

Hazardous Waste Characterization

In the absence of specific data for this compound, a conservative assessment based on general hazardous waste characteristics is necessary. The following table provides a summary of these characteristics as defined by the Environmental Protection Agency (EPA).

Hazard Characteristic Description Relevance to this compound (Precautionary)
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, or are oxidizers.While specific data is unavailable, it is prudent to keep away from ignition sources.
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.Not likely for pure this compound, but solutions should be considered.
Reactivity Unstable under normal conditions, may react with water, or can generate toxic gases.Unknown. Treat as potentially reactive and do not mix with other chemicals.
Toxicity Harmful or fatal when ingested or absorbed.As a bioactive alkaloid, toxicity should be assumed.

Experimental Workflow & Decision Logic

cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal gen This compound Waste Generated (Solid, Liquid, Contaminated Materials) sds SDS Available? gen->sds assess Assume Hazardous: - Bioactive Alkaloid - Potential Endocrine Disruptor sds->assess No solid Solid Waste Container assess->solid Solid liquid Liquid Waste Container assess->liquid Liquid sharps Sharps Container assess->sharps Sharps label_waste Label as 'Hazardous Waste' - Chemical Name: this compound - Date & Quantity solid->label_waste liquid->label_waste sharps->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs Contact EHS for Pickup store->ehs pickup Waste Collected by Authorized Personnel ehs->pickup

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Melicopicine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling of Melicopicine, a naturally occurring acridone alkaloid. Due to the limited availability of comprehensive toxicity data for this compound, a precautionary approach is paramount. This document outlines procedural, step-by-step guidance to minimize exposure and ensure a safe laboratory environment.

Understanding the Risks: A Precautionary Approach

This compound's full toxicological profile has not been extensively characterized. Therefore, it must be handled as a potentially hazardous substance. The following recommendations are based on a control banding approach, which assigns a level of containment and control measures commensurate with the potential risk in the absence of definitive occupational exposure limits (OELs).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Recommendations
Eyes Chemical Splash GogglesMust meet ANSI Z87.1 standards. Provides a seal around the eyes to protect from splashes, and particulates.
Face ShieldTo be worn in addition to goggles during procedures with a high risk of splashing or aerosol generation.
Hands Nitrile Gloves (Double Gloving)Inner glove should be tucked under the lab coat cuff, and the outer glove cuff should extend over the lab coat sleeve. Change gloves immediately if contaminated and every two hours during prolonged handling.
Body Impervious Laboratory CoatA disposable, solid-front, back-closing gown is recommended to provide maximum protection. Should be changed immediately if contaminated.
Respiratory NIOSH-Approved RespiratorA fit-tested N95 respirator is the minimum requirement when handling this compound powder outside of a certified chemical fume hood. For procedures with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
Feet Closed-Toed ShoesMade of a non-porous material to protect against spills.

Engineering Controls: Your First Line of Defense

Primary containment through engineering controls is the most effective way to minimize exposure.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilated Enclosure: For smaller-scale operations, a ventilated balance enclosure or powder containment hood can provide an additional layer of protection.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to ensure safety. The following diagram illustrates the key steps for safely handling this compound.

Melicopicine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup emergency_exposure Exposure Response prep_ppe->emergency_exposure If Exposure Occurs handle_weigh Weigh this compound prep_setup->handle_weigh prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Safe handling workflow for this compound.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Report: Inform your supervisor and institutional safety office.

  • Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material to contain the spill, then decontaminate the area with a suitable cleaning agent.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

By implementing these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.